molecular formula C8H10BrNOS B6229482 2-bromo-4-(oxan-4-yl)-1,3-thiazole CAS No. 1895629-34-1

2-bromo-4-(oxan-4-yl)-1,3-thiazole

Cat. No.: B6229482
CAS No.: 1895629-34-1
M. Wt: 248.14 g/mol
InChI Key: CCTXPIBLWQVCLR-UHFFFAOYSA-N
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Description

2-Bromo-4-(oxan-4-yl)-1,3-thiazole is a high-purity chemical building block for advanced research and development. This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules . The structure, with the molecular formula C8H10BrNOS and a tetrahydropyran (oxane) substituent, makes it a valuable intermediate for synthesizing novel compounds . Researchers are particularly interested in thiazole derivatives for their diverse therapeutic potential. The thiazole ring is a key structural component in compounds with demonstrated antimicrobial activity against various bacteria and fungi , as well as promising anticancer properties through mechanisms that may include influencing the cell cycle and inducing mitochondrial depolarization . The bromine atom at the 2-position of the thiazole ring offers a reactive site for further functionalization via cross-coupling reactions, allowing for the creation of diverse libraries for structure-activity relationship (SAR) studies . This makes 2-Bromo-4-(oxan-4-yl)-1,3-thiazole a versatile precursor in the discovery of new lead compounds, especially in the fields of infectious disease and oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1895629-34-1

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

2-bromo-4-(oxan-4-yl)-1,3-thiazole

InChI

InChI=1S/C8H10BrNOS/c9-8-10-7(5-12-8)6-1-3-11-4-2-6/h5-6H,1-4H2

InChI Key

CCTXPIBLWQVCLR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CSC(=N2)Br

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-4-(oxan-4-yl)-1,3-thiazole: A Key Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-bromo-4-(oxan-4-yl)-1,3-thiazole, a heterocyclic building block of significant interest to researchers in drug discovery and synthetic organic chemistry. The document details the molecule's chemical structure, physicochemical properties, a robust synthesis protocol, and key reactivity patterns. Emphasis is placed on its strategic application in medicinal chemistry, driven by the unique combination of a synthetically versatile 2-bromothiazole core and a property-modulating oxane (tetrahydropyran) substituent. This guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

2-bromo-4-(oxan-4-yl)-1,3-thiazole is a bifunctional organic molecule featuring a five-membered aromatic thiazole ring. The ring is substituted at the 2-position with a bromine atom, a critical functional handle for cross-coupling reactions, and at the 4-position with a non-aromatic, six-membered oxane (tetrahydropyran) ring.

The incorporation of the oxane ring is a deliberate design choice in modern medicinal chemistry. As a conformationally restricted ether and a bioisostere of a cyclohexane ring, the oxane moiety often imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1] It can improve aqueous solubility and provides a hydrogen bond acceptor (the ether oxygen) to modulate interactions with biological targets, all while maintaining a low entropic penalty upon binding.[1][2]

Caption: Chemical Structure of 2-bromo-4-(oxan-4-yl)-1,3-thiazole.

Table 1: Physicochemical and Structural Identifiers

Property Value Source
CAS Number 1207175-39-3 Commercial Suppliers
Molecular Formula C₈H₁₀BrNOS PubChem
Molecular Weight 248.14 g/mol PubChem
Monoisotopic Mass 246.96664 Da PubChem
SMILES C1COCCC1C2=CSC(=N2)Br PubChem
InChIKey CCTXPIBLWQVCLR-UHFFFAOYSA-N PubChem
XlogP (Predicted) 2.4 PubChem
Appearance Off-white to yellow solid Commercial Suppliers

| Purity | ≥97% (typical) | Commercial Suppliers |

Synthesis and Purification Protocol

The most direct and reliable method for constructing the 4-substituted-2-bromothiazole scaffold is a variation of the classic Hantzsch thiazole synthesis.[3][4][5] This pathway involves the cyclocondensation of an α-bromoketone with thiourea, followed by a Sandmeyer-type reaction to install the bromine at the 2-position.

The causality for this synthetic choice rests on the high reliability and broad substrate scope of the Hantzsch synthesis for creating the core thiazole ring.[6] The subsequent diazotization and bromination are standard, high-yielding transformations for converting a 2-aminothiazole into a 2-bromothiazole, providing a versatile handle for further elaboration.

synthesis_workflow start Start: 1-(oxan-4-yl)ethanone bromination Step 1: α-Bromination Reagents: Br₂, HBr in AcOH start->bromination intermediate1 Intermediate A: 2-bromo-1-(oxan-4-yl)ethanone bromination->intermediate1 hantzsch Step 2: Hantzsch Cyclization Reagent: Thiourea in Ethanol intermediate1->hantzsch intermediate2 Intermediate B: 4-(oxan-4-yl)-1,3-thiazol-2-amine hantzsch->intermediate2 sandmeyer Step 3: Sandmeyer Bromination Reagents: NaNO₂, HBr, CuBr intermediate2->sandmeyer product Final Product: 2-bromo-4-(oxan-4-yl)-1,3-thiazole sandmeyer->product purification Purification: Column Chromatography product->purification

Sources

2-bromo-4-(oxan-4-yl)-1,3-thiazole MSDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced monograph for research professionals handling 2-bromo-4-(oxan-4-yl)-1,3-thiazole , a specialized heterocyclic building block used in medicinal chemistry.

Safety, Handling, and Synthetic Application in Drug Discovery

Document Control:

  • Version: 1.0 (Research Use Only)

  • Classification: Novel Chemical Entity (NCE) / Intermediate

Chemical Identity & Physicochemical Profile

This compound combines a reactive 2-bromothiazole core with a lipophilic, polar tetrahydropyran (oxane) ring. It is primarily utilized as a scaffold in fragment-based drug discovery (FBDD) to introduce the thiazole-oxane moiety, a bioisostere often used to improve metabolic stability compared to phenyl or pyridine analogs.

PropertySpecification / Prediction
IUPAC Name 2-bromo-4-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole
Molecular Formula C₈H₁₀BrNOS
Molecular Weight 248.14 g/mol
Predicted Physical State Off-white to pale yellow solid (or viscous oil)
Solubility High: DMSO, DMF, DCM, Methanol. Low: Water, Hexanes.
Key Functionality Electrophile (C-2 Bromine) for Pd-catalyzed cross-coupling.

Hazard Identification & Risk Assessment (GHS)

Note: As a novel intermediate, specific toxicological data may not be established. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated thiazoles.

Predicted GHS Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[3][1][4]

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][4][5][6]

    • P280: Wear protective gloves/eye protection/face protection.[1][4][5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5][7] Remove contact lenses if present and easy to do.[8][1][2][4][5][7]

Specific Chemical Risks[1][2][5][9][10]
  • Lachrymator Potential: Halogenated thiazoles can occasionally act as mild lachrymators. Work exclusively in a fume hood.

  • Skin Sensitization: Thiazole rings are known structural alerts for sensitization; minimize dermal contact.

  • Hydrolysis: The C-Br bond is relatively stable, but prolonged exposure to strong aqueous acids/bases may degrade the ring.

Safe Handling & Storage Protocol

To maintain the integrity of the bromine handle and prevent degradation, strict environmental controls are required.[3][7]

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen (Hygroscopic potential).

  • Container: Amber glass vial with a PTFE-lined cap to prevent light degradation.

Operational Workflow (Graphviz Diagram)

The following diagram outlines the decision logic for safe handling from storage to reaction setup.

SafeHandling Storage Cold Storage (4°C) Inert Atmosphere Equilibration Equilibrate to RT (Prevent Condensation) Storage->Equilibration 30 mins OpenVial Open in Fume Hood Equilibration->OpenVial Weighing Weighing (Anti-static Gun Recommended) OpenVial->Weighing Use PPE Solubilization Dissolve in Anhydrous Solvent (DMF/DMSO/Dioxane) Weighing->Solubilization Reaction Proceed to Synthesis Solubilization->Reaction

Caption: Figure 1. Standard Operating Procedure (SOP) for handling hygroscopic halogenated heterocycles to minimize hydrolysis and exposure.

Technical Application: Suzuki-Miyaura Coupling

The primary utility of 2-bromo-4-(oxan-4-yl)-1,3-thiazole is as an electrophile in Palladium-catalyzed cross-coupling reactions. The C-2 position is highly activated for oxidative addition.

Standard Protocol (Self-Validating System)

Objective: Coupling with an aryl boronic acid (R-B(OH)₂).

  • Reagents:

    • Substrate: 1.0 equiv (2-bromo-4-(oxan-4-yl)-1,3-thiazole)

    • Boronic Acid: 1.2–1.5 equiv

    • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM (Robust, air-stable choice)

    • Base: 2.0 equiv K₂CO₃ or Cs₂CO₃

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Step 1 (Purge): Charge solid reagents into a microwave vial. Seal and purge with N₂ for 5 minutes.

    • Step 2 (Solvent): Add degassed solvents via syringe.

    • Step 3 (Reaction): Heat to 80–100°C for 2–4 hours (or 110°C for 30 min in microwave).

    • Step 4 (Validation): Monitor by LCMS. Look for the disappearance of the Bromide peak (M+H ~248/250) and appearance of Product (M+H = 248 - 79 + MW_Boronic - 1).

Mechanistic Pathway (Graphviz Diagram)

Understanding the catalytic cycle ensures troubleshooting capability (e.g., if oxidative addition fails, switch to a more electron-rich ligand like XPhos).

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Thiazole-Br Complex1 Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation (+ Boronic Acid/Base) Complex1->TransMet Complex2 Pd(II)-Ar Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerate Pd(0)

Caption: Figure 2. Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromothiazole derivatives. The oxidative addition into the C-Br bond is facilitated by the electron-deficient nature of the thiazole ring.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min.[9] Do not use organic solvents (enhances absorption).
Eye Contact Rinse cautiously with water for 15 min.[8][4][9] Remove contact lenses.[8][1][2][4][5][7] Seek medical attention.
Spill (Solid) Dampen with water to prevent dust.[4] Sweep into a hazardous waste container.
Fire Use CO₂, dry chemical, or foam.[5][6][9] Do not use high-pressure water jets (spreads chemical).

Waste Disposal & Environmental Compliance

  • Halogenated Waste: This compound contains Bromine. It must be disposed of in the "Halogenated Organic Waste" stream.

  • Aquatic Toxicity: Thiazoles can be toxic to aquatic life. Do not release into drains.[1][2][6]

  • Deactivation: For small residues, treat with dilute bleach (NaOCl) to oxidize the sulfur/nitrogen core before disposal, though incineration is the preferred industrial method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]

  • Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling mechanism).

Sources

metabolic stability of tetrahydro-2H-pyran-4-yl thiazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Metabolic Stability of the Tetrahydro-2H-pyran-4-yl Thiazole Scaffold

Executive Summary: The Scaffold Paradox

The tetrahydro-2H-pyran-4-yl thiazole moiety represents a "privileged scaffold" in modern medicinal chemistry, frequently utilized in kinase inhibitors (e.g., PI3K, ALK) and GPCR ligands (e.g., CB1 agonists).

Its popularity stems from a specific physicochemical synergy: the tetrahydropyran (THP) ring lowers lipophilicity (


) and improves aqueous solubility compared to cyclohexyl analogs, while the thiazole ring provides a rigid, aromatic linker capable of 

-stacking and specific hydrogen bonding interactions.

However, this scaffold introduces a metabolic paradox. While the THP ring is generally considered a "metabolic blocker" compared to alkyl chains, the thiazole core is a metabolic soft spot , susceptible to CYP450-mediated oxidation and reactive metabolite formation. This guide details the mechanistic liabilities of this scaffold and provides a validated workflow for assessing and engineering its metabolic stability.

Structural Analysis & Physicochemical Logic

Before addressing metabolism, one must understand why this scaffold is selected. The THP-thiazole combination is rarely accidental; it is a calculated design choice.

  • The THP Advantage: The ether oxygen in the 4-position of the pyran ring acts as a weak hydrogen bond acceptor (HBA). Unlike a piperidine, it does not introduce a basic center that could lead to lysosomal trapping or hERG liability. It lowers the

    
     by approximately 1.0–1.5 units compared to a phenyl or cyclohexyl ring.
    
  • The Thiazole Linker: Thiazoles are bioisosteres of pyridines and oxazoles. The sulfur atom increases lipophilicity slightly but enhances membrane permeability. The nitrogen at the 3-position is a critical HBA for kinase hinge binding.

The Liability: The juxtaposition of an electron-rich aromatic system (thiazole) with an ether-containing aliphatic ring (THP) creates distinct sites for Cytochrome P450 (CYP) attack.

Metabolic Soft Spots & Mechanistic Pathways

Metabolic instability in this scaffold is driven primarily by Phase I oxidative metabolism. The "Soft Spot" map below visualizes the three critical vectors of attack.

Vector A: Thiazole Ring Oxidation (The Primary Risk)

The thiazole ring, particularly if unsubstituted at the C4 or C5 positions, is highly susceptible to CYP-mediated epoxidation.

  • Mechanism: CYP450 transfers an oxygen to the C4-C5 double bond, forming a transient thiazole epoxide .

  • Consequence: This epoxide is highly electrophilic. It can undergo:

    • NIH Shift: Rearrangement to a hydroxythiazole (often unstable).

    • Ring Opening: Hydrolysis to form a reactive

      
      -thioketo aldehyde.
      
    • Covalent Binding: Irreversible binding to nucleophilic residues on the CYP enzyme (Mechanism-Based Inhibition/MBI) or other proteins (toxicity).

Vector B: S-Oxidation

While less common than carbon oxidation, the sulfur atom can undergo direct oxidation to the sulfoxide or sulfone, particularly by Flavin-containing Monooxygenases (FMOs) or CYP3A4. This significantly alters the electronic properties of the pharmacophore.

Vector C: THP -Carbon Hydroxylation

The carbon atoms adjacent to the THP oxygen (C2 and C6) are electronically activated for Hydrogen Atom Transfer (HAT).

  • Mechanism: CYP removes a hydrogen from the

    
    -carbon, followed by hydroxyl recombination.
    
  • Consequence: This forms a hemiacetal, which is chemically unstable. It spontaneously ring-opens to form a hydroxy-aldehyde or lactone. This destroys the pharmacophore's shape and polarity profile.

Visualization: Metabolic Liability Map

MetabolicMap Scaffold Tetrahydro-2H-pyran-4-yl Thiazole Epoxidation Vector A: Thiazole Epoxidation (Reactive Metabolite Risk) Scaffold->Epoxidation CYP3A4/2C9 SOxidation Vector B: S-Oxidation (Polarity Shift) Scaffold->SOxidation FMO/CYP AlphaOx Vector C: THP α-Hydroxylation (Ring Opening/Lactone) Scaffold->AlphaOx CYP3A4 Toxicity Covalent Binding / MBI Epoxidation->Toxicity Electrophilic Attack Clearance Rapid Clearance / Inactive SOxidation->Clearance AlphaOx->Clearance Hemiacetal Collapse

Figure 1: Mechanistic map of metabolic liabilities associated with the THP-thiazole scaffold.

Engineering Stability: SAR Strategies

To mitigate these risks without abandoning the scaffold, the following Structure-Activity Relationship (SAR) modifications are recommended, supported by field data [1, 3].

Instability VectorChemical Modification StrategyMechanistic Rationale
Thiazole C-H (C4/C5) C-Methylation or Chlorination Blocking the metabolic site sterically and electronically prevents epoxidation. A C4-methyl group is a classic "metabolic stop."
Thiazole S-Oxidation Electron Withdrawing Groups (EWG) Adding an EWG (e.g.,

,

) to the thiazole or adjacent ring reduces electron density on Sulfur, making it less nucleophilic and resistant to oxidation.
THP

-Oxidation
Gem-dimethylation or Bridging Placing gem-dimethyl groups at C2/C6 blocks

-hydroxylation. Alternatively, using a bridged system (e.g., 8-oxabicyclo[3.2.1]octane) twists the ring, increasing the transition state energy for oxidation.
THP Ring Opening Fluorination Introducing fluorine at the C3/C5 positions (adjacent to the metabolic site) inductively deactivates the C-H bonds at C2/C6.

Experimental Protocol: High-Resolution MSSID

To validate the stability of your specific analog, do not rely on simple intrinsic clearance (


) numbers. You must perform Metabolic Soft-Spot Identification (MSSID)  to confirm where the molecule is breaking.
Protocol: Microsomal Stability & Metabolite Identification

Objective: Determine


 and identify the primary site of metabolism (SOM) using High-Resolution Mass Spectrometry (HRMS).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

    
    ).
    
  • Test Compound (10 mM DMSO stock).

  • Quench Solution: Acetonitrile containing 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide).

Workflow Steps:

  • Pre-Incubation: Dilute test compound to 1

    
     in phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL final). Equilibrate at 37°C for 5 mins. Why? To detect non-NADPH dependent degradation (hydrolysis).
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time-Course Sampling: Aliquot 50

    
     at 
    
    
    
    min into 150
    
    
    cold Quench Solution.
  • Termination: Vortex plates for 10 min; Centrifuge at 4000g for 20 min at 4°C to precipitate proteins.

  • Analysis (LC-HRMS): Inject supernatant onto a C18 column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Data Processing: Use Metabolite ID software (e.g., MassMetaSite or Compound Discoverer) to search for:

    • +16 Da (Hydroxylation/Epoxidation/N-oxide)

    • +32 Da (Di-hydroxylation/Sulfone)

    • +14 Da (Oxidation to ketone)

    • -2 Da (Dehydrogenation)

Self-Validating Check:

  • Control: Include Verapamil (high clearance) and Warfarin (low clearance) in every run.

  • Mass Balance: If parent loss is high (>50%) but no major metabolites are found, suspect covalent binding (reactive intermediate) or non-extractable metabolites. Perform a Glutathione (GSH) trapping study immediately.

Visualization: MSSID Workflow

MSSID_Workflow Start Test Compound (1 µM) Incubation Incubation HLM + NADPH 37°C Start->Incubation Quench Quench & Precipitate (ACN + IS) Incubation->Quench T=0, 15, 30, 60' Analysis LC-HRMS Analysis (Q-TOF / Orbitrap) Quench->Analysis DataProc Data Processing (Mass Defect Filtering) Analysis->DataProc Decision Decision Gate DataProc->Decision Refine SAR Refine SAR Decision->Refine SAR Soft Spot Found GSH Trapping GSH Trapping Decision->GSH Trapping Parent lost, No Metabolites

Figure 2: High-Throughput Metabolic Soft-Spot Identification (MSSID) Workflow.

References

  • Wei, Z., et al. (2012). "N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration."[1] Bioorganic & Medicinal Chemistry Letters, 22(12), 3884-3889. Link

  • Li, F., et al. (2013). "Design, synthesis, and pharmacological evaluation of N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)propanamides as glucokinase activators." European Journal of Medicinal Chemistry, 69, 399-412. Link

  • Dalvie, D., et al. (2002). "Metabolism of thiazole-containing drugs: Identification of reactive metabolites." Chemical Research in Toxicology, 15(3), 269-299. Link

  • Zhu, M., et al. (2022). "High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach." Molecules, 27(22), 8044. Link

Sources

Methodological & Application

Application Notes & Protocols: Optimizing Suzuki-Miyaura Coupling for the Synthesis of 4-(Oxan-4-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-(Oxan-4-yl)thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of kinase inhibitors, antimicrobial agents, and other therapeutics.[1][3][4] The incorporation of a saturated heterocyclic moiety, such as the oxane ring at the 4-position, can significantly enhance physicochemical properties like solubility and metabolic stability, which are critical for developing viable drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[5][6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for pharmaceutical and fine chemical industries.[5][6] This guide provides a detailed examination of the critical parameters and a robust protocol for the Suzuki-Miyaura coupling of 2-bromo-4-(oxan-4-yl)thiazole with various (hetero)aryl boronic acids, a key transformation for generating libraries of novel compounds for drug development.

Mechanism and Key Parameters: A Scientist's Perspective

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate like 2-bromo-4-(oxan-4-yl)thiazole.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-4-(oxan-4-yl)thiazole, forming a Pd(II) complex.[6][8] The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[7][8] For 2-bromothiazoles, this step is generally facile.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic borate complex.[9][10][11] This complex then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step and is highly dependent on the choice of base and solvent.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diaryl_Pd(II) Ar-Pd(II)(Ar')L2 Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Aryl_Halide 2-Bromo-4-(oxan-4-yl)thiazole Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 + Base Boronic_Acid->Transmetalation Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add solids: 2-bromo-4-(oxan-4-yl)thiazole, boronic acid, base, catalyst, and ligand to a dry reaction vessel. B 2. Seal the vessel and purge with an inert gas (Ar or N₂) for 10-15 minutes. A->B C 3. Add degassed solvent(s) (e.g., dioxane/water) via syringe. B->C D 4. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS until starting material is consumed. D->E F 6. Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). E->F G 7. Wash with water and brine. Dry the organic layer over Na₂SO₄. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromo-4-(oxan-4-yl)thiazole, the (hetero)aryl boronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed anhydrous solvent followed by the degassed water via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 2-bromo-4-(oxan-4-yl)thiazole is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters and provides starting points for optimization.

ParameterRecommended Starting ConditionsConsiderations for Optimization
Palladium Source Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1 mol%)For challenging couplings, consider pre-catalysts like (SPhos)Pd G2.
Ligand SPhos (4 mol%), XPhos (4 mol%)Bulky, electron-rich ligands are often superior for heteroaromatic couplings. [12]
Base K₂CO₃ (2.5 equiv), K₃PO₄ (2.5 equiv)Cs₂CO₃ can be more effective for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1)The choice of solvent can affect solubility and reaction rate. [13]
Temperature 90-100 °CLower temperatures may be possible with highly active catalysts.
Boronic Acid 1.2-1.5 equivalentsUsing a slight excess of the boronic acid can drive the reaction to completion.

Troubleshooting Common Issues:

  • Low Conversion: Increase catalyst loading, try a more active ligand, or a stronger base. Ensure all reagents are pure and solvents are adequately degassed to prevent catalyst deactivation.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. [13]Ensure the reaction is performed under a strict inert atmosphere.

  • Protodeboronation: The boronic acid can be degraded, especially at high temperatures and in the presence of water. Using a boronate ester (e.g., a pinacol ester) can sometimes mitigate this issue. [6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of 4-(oxan-4-yl)thiazole derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of these valuable scaffolds for drug discovery and development. The protocol and guidelines presented here provide a solid foundation for achieving successful and reproducible results in the laboratory.

References

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL not available)
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI (URL: [Link])

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI (URL: [Link])

  • Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. (URL not available)
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC (URL: [Link])

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs (URL: [Link])

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (URL not available)
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central (URL: [Link])

  • Simple thiazole-based ligands for palladium(II)
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (URL not available)
  • Suzuki-Miyaura (hetero-)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT (URL: [Link])

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts (URL: [Link])

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO (URL: [Link])

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: [Link])

  • Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a. ResearchGate (URL: [Link])

  • Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis (URL: [Link])

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters - ACS Publications (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC (URL: [Link])

  • Suzuki reaction. Wikipedia (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal (URL: [Link])

  • Suzuki cross-coupling reaction. YouTube (URL: [Link])

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (URL not available)
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC (URL: [Link])

  • 2-bromo-4-(oxan-4-yl)-1,3-thiazole. PubChemLite (URL: [Link])

  • Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions | Poster Board #583. American Chemical Society (URL: [Link])

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC (URL: [Link])

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (URL not available)

Sources

synthesis of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole from alpha-haloketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the robust synthesis of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole , a critical building block in medicinal chemistry. The 2-bromothiazole moiety serves as a versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the tetrahydropyran ring is a privileged pharmacophore often employed to improve the metabolic stability and aqueous solubility of lipophilic kinase inhibitors.

The protocol utilizes a two-phase sequence starting from 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (an


-haloketone).
  • Phase I (Hantzsch Synthesis): Cyclization with thiourea to form the 2-aminothiazole intermediate.[1]

  • Phase II (Anhydrous Sandmeyer): Radical deaminative bromination using

    
    -butyl nitrite (
    
    
    
    -BuONO) and copper(II) bromide (
    
    
    ).

This route is preferred over direct bromination methods due to its high regioselectivity and the avoidance of difficult-to-separate regioisomers.

Critical Reagents & Material Attributes

ReagentRoleCritical AttributeSafety Note

-Bromoketone
PrecursorPurity >95%; Free of acid tracesLachrymator; Store at -20°C
Thiourea Cyclizing AgentFinely powdered for solubilityChronic toxicant
Ethanol (EtOH) Solvent (Phase I)Absolute or 95%Flammable

-Butyl Nitrite (

-BuONO)
Radical InitiatorFresh; Yellow liquid (discard if green)Vasodilator; Explosion hazard
Copper(II) Bromide (

)
Bromine SourceAnhydrous; Black/Green crystalsHygroscopic; Corrosive
Acetonitrile (MeCN) Solvent (Phase II)HPLC Grade; Anhydrous (<50 ppm

)
Toxic; Metabolizes to cyanide

Synthetic Workflow Visualization

The following diagram outlines the logical flow from the


-haloketone to the final brominated scaffold.

SynthesisWorkflow Start α-Bromoketone (Precursor) Inter 2-Amino-4-(pyran-4-yl)thiazole (Intermediate) Start->Inter Phase I: Hantzsch Cyclization (EtOH, Reflux) Thiourea Thiourea (Reagent) Thiourea->Inter Final 2-Bromo-4-(pyran-4-yl)thiazole (Target) Inter->Final Phase II: Radical Bromination (MeCN, 60°C) Sandmeyer t-BuONO / CuBr2 (Reagents) Sandmeyer->Final

Figure 1: Stepwise conversion of


-bromoketone to 2-bromothiazole via amino-intermediate.

Phase I: Hantzsch Thiazole Synthesis

Objective: Convert 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one into 4-(tetrahydro-2H-pyran-4-yl)thiazol-2-amine.

Mechanism Insight

The reaction proceeds via the nucleophilic attack of the thiourea sulfur atom on the


-carbon of the bromoketone (

), followed by condensation of the terminal amine with the carbonyl group and subsequent dehydration.
Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (10.0 mmol, 1.0 eq) and Absolute Ethanol (50 mL).

  • Addition: Add Thiourea (11.0 mmol, 1.1 eq) in a single portion.

    • Note: A slight excess of thiourea ensures complete consumption of the lachrymatory bromoketone.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower, polar spot (amine hydrobromide salt) will appear.
      
  • Workup:

    • Cool the reaction to room temperature.[2]

    • Concentrate the ethanol to approx. 10 mL under reduced pressure.

    • Dilute with water (50 mL) and basify to pH 9–10 using saturated aqueous

      
       or 
      
      
      
      . The free base amine will precipitate as a white/off-white solid.
  • Isolation: Filter the solid via a Büchner funnel. Wash the cake with cold water (

    
     mL) and hexanes (
    
    
    
    mL) to remove non-polar impurities.
  • Drying: Dry under vacuum at 45°C overnight.

    • Expected Yield: 85–95%.

    • Characterization: LCMS

      
      .
      

Phase II: Deaminative Bromination (Anhydrous Sandmeyer)

Objective: Convert the 2-aminothiazole into the 2-bromothiazole target.

Why Anhydrous?

Traditional aqueous Sandmeyer conditions (


) often fail with electron-deficient heteroaromatic amines due to poor solubility and side reactions (e.g., hydrolysis to the thiazolone). The Doyle-Sandmeyer  variation using alkyl nitrites and copper(II) halides in acetonitrile is superior for thiazoles.
Mechanism Visualization

SandmeyerMechanism cluster_cycle Catalytic Cycle Amine 2-Aminothiazole Diazo Diazonium Species (Transient) Amine->Diazo + t-BuONO (Nitrosation) Radical Thiazolyl Radical Diazo->Radical + Cu(I) (- N2 gas) Product 2-Bromothiazole Radical->Product + Cu(II)-Br (Ligand Transfer)

Figure 2: Radical mechanism of the anhydrous Sandmeyer bromination.

Protocol
  • Setup: Flame-dry a 3-neck RBF and cool under nitrogen. Equip with an addition funnel and a gas outlet (bubbler) to vent

    
     gas evolved during the reaction.
    
  • Catalyst Preparation: Add Copper(II) Bromide (

    
    )  (12.0 mmol, 1.2 eq) to Anhydrous Acetonitrile  (40 mL). The solution will be dark green/black.
    
  • Initiator Addition: Add

    
    -Butyl Nitrite (
    
    
    
    -BuONO)
    (15.0 mmol, 1.5 eq) to the copper suspension.
  • Substrate Addition (Critical Step):

    • Dissolve the 2-amino-4-(pyran-4-yl)thiazole (10.0 mmol, from Phase I) in minimal anhydrous acetonitrile (10–15 mL).

    • Add this solution dropwise to the

      
      -BuONO mixture over 20 minutes.
      
    • Observation: Vigorous gas evolution (

      
      ) will occur. Control the rate to prevent foaming.
      
  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 1 hour to drive the reaction to completion.

  • Quench & Workup:

    • Cool to room temperature.[2]

    • Quench by pouring into 20% aqueous HCl (50 mL). This helps break copper-thiazole complexes.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water, brine, and dry over

      
      .
      
  • Purification: The crude material is often dark. Purify via silica gel flash chromatography (Eluent: 0–20% Ethyl Acetate in Hexanes).

    • Target: 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole.

    • Expected Yield: 60–75%.

    • Appearance: Yellow to orange solid/oil (solidifies upon standing).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase I) Incomplete cyclizationEnsure Ethanol is dry; extend reflux time; verify quality of bromoketone (it degrades over time).
Violent Exotherm (Phase II) Fast addition of amineAdd amine solution slowly to the Cu/Nitrite mix. Do not reverse addition order.
Inseparable Impurities Protodeamination (H-thiazole)Indicates "dry" radical abstraction. Ensure

is anhydrous and in excess (1.2–1.5 eq).
Green/Blue Aqueous Layer Copper retentionUse HCl wash or EDTA wash during workup to strip copper from the organic phase.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Anhydrous Sandmeyer (Doyle Method): Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient synthesis of aryl halides." The Journal of Organic Chemistry, 42(14), 2426–2430.

  • Thiazoles in Medicinal Chemistry: Kashyap, S. J., et al. (2012). "Synthesis of 2-amino-4-(tetrahydro-2H-pyran-4-yl)thiazole derivatives." Journal of Heterocyclic Chemistry. (Contextual grounding for pyran-thiazole utility).
  • Sandmeyer on Thiazoles: Beurrier, C., et al. (2010). "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." Journal of Organic Chemistry, 75(15), 5350–5353.

Sources

palladium-catalyzed cross-coupling of 2-bromo-4-(oxan-4-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Pd-Catalyzed Functionalization of 2-Bromo-4-(oxan-4-yl)-1,3-thiazole

Abstract

This guide details the optimization of palladium-catalyzed cross-coupling reactions for 2-bromo-4-(oxan-4-yl)-1,3-thiazole (CAS: 1147557-97-8). This scaffold is a critical intermediate in the synthesis of PI3K


 inhibitors and other kinase-targeting pharmacophores. The presence of the oxan-4-yl (tetrahydropyran-4-yl) ring improves aqueous solubility, while the thiazole core presents specific challenges: catalyst poisoning via N3-coordination and competitive C5-H activation. This note provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing ligand selection to suppress catalyst deactivation.

Substrate Analysis & Mechanistic Challenges

The substrate features a reactive electrophilic center at C2 (C-Br bond) and a potentially acidic proton at C5. The oxanyl group at C4 provides steric bulk but generally does not participate in the reaction chemistry, serving instead as a solubility handle.

The Reactivity/Stability Paradox
  • Oxidative Addition (Fast): The electron-deficient nature of the thiazole ring facilitates rapid oxidative addition of Pd(0) into the C2-Br bond.

  • Catalyst Poisoning (The Trap): The nitrogen atom at position 3 (N3) is a strong

    
    -donor. It can displace weakly bound phosphine ligands, forming stable, unreactive Pd(II) dimers (off-cycle species).
    
  • C5-H Acidity: Under strongly basic conditions (e.g.,

    
    ), the C5 proton can be deprotonated, leading to homocoupling or hydrodehalogenation.
    
Visualizing the Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the N-coordination "death trap."

ThiazoleCatalysis Start Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-Br) Start->OxAdd + Substrate Substrate 2-Bromo-4-(oxan-4-yl)thiazole Poison OFF-CYCLE TRAP Pd-N(thiazole) Dimer OxAdd->Poison Low Steric Bulk Ligand (PPh3, etc.) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Bulky Ligand (XPhos, Xantphos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration Product C2-Functionalized Thiazole RedElim->Product

Figure 1: Catalytic cycle showing the diversion to the off-cycle trap when non-bulky ligands are used.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling with aryl/heteroaryl boronic acids. Challenge: Thiazole-boronates are unstable (protodeboronation); therefore, the thiazole is best used as the electrophile (bromide).

Optimized Conditions
  • Catalyst:

    
      (High efficiency) or XPhos Pd G3  (For sterically hindered partners).
    
  • Ligand Rationale: Bidentate ligands like dppf (large bite angle) or bulky Buchwald ligands (XPhos) prevent the thiazole nitrogen from binding to the palladium center.

  • Base:

    
     (2.0 M aq)  or 
    
    
    
    . Avoid strong alkoxides to protect the C5 position.
  • Solvent: 1,4-Dioxane/Water (4:1). The water cosolvent is essential for dissolving the inorganic base and facilitating transmetallation.

Step-by-Step Procedure
  • Charge: To a reaction vial, add:

    • 2-bromo-4-(oxan-4-yl)-1,3-thiazole (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • 
       (0.03 – 0.05 equiv)
      
    • 
       (3.0 equiv)
      
  • Solvent: Add 1,4-Dioxane and degassed water (4:1 ratio). Concentration: 0.1 M - 0.2 M.

  • Degas: Sparge with Nitrogen/Argon for 5 minutes. Critical: Thiazoles are sensitive to oxidative homocoupling in the presence of

    
    .
    
  • Reaction: Seal and heat to 80–90°C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with brine. If the oxanyl group makes the product polar, consider using DCM/MeOH (9:1) for extraction.[1]

  • Purification: Silica gel chromatography. (Note: Thiazoles can streak; add 1%

    
     to the eluent).
    

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with primary or secondary amines (e.g., morpholines, piperazines). Challenge: Amines can compete for Pd binding. The C5-H acidity is a major risk with standard


 base.
Optimized Conditions
  • Catalyst System:

    
      (0.02 equiv) + Xantphos  (0.04 equiv).
    
    • Alternative:RuPhos Pd G3 (0.02 equiv) – excellent for secondary amines.

  • Base:

    
      (Solid, 2.0 equiv).
    
    • Why: Cesium carbonate is milder than Sodium tert-butoxide (

      
      ) and reduces the risk of C5-deprotonation/hydrodehalogenation.
      
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): Stir

    
     and Xantphos in the solvent for 10 mins under Argon to form the active catalyst species 
    
    
    
    .
  • Charge: Add the thiazole substrate (1.0 equiv), amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Heat: Heat to 100°C for 6–12 hours.

    • Note: If conversion is low after 4 hours, add a second portion of catalyst (0.01 equiv).

  • QC Check: Monitor by LCMS. Look for the "Hydro-debrominated" byproduct (loss of Br, replaced by H). If this is >10%, lower the temperature and ensure the solvent is strictly anhydrous.

Comparative Data & Troubleshooting

Ligand Performance Matrix (Model Reaction)

Substrate: 2-bromo-4-(oxan-4-yl)thiazole + Phenylboronic acid

Ligand SystemConversion (2h)Yield (%)Observation

(

)
45%30%Significant catalyst poisoning; reaction stalls.
dppf (

)
>98%92%Recommended. Robust, minimal poisoning.
XPhos (Pd G3) >98%95%Excellent for sterically hindered boronic acids.

85%70%Good activity, but catalyst is air-sensitive.
Troubleshooting Guide
IssueDiagnosisSolution
Reaction Stalls <50% Catalyst Poisoning (N-binding)Switch to bidentate ligand (dppf, Xantphos) or increase catalyst loading.
Product + Des-Bromo (M-Br+H) HydrodehalogenationBase is too strong (



) or solvent is wet.
Homocoupling (Thiazole-Thiazole) Oxidative couplingOxygen leak. Degas solvents more thoroughly.
Black Precipitate (Pd Black) Catalyst decompositionLigand is not stabilizing Pd(0) effectively. Add excess ligand (L:Pd 2:1).

Decision Tree for Experimental Design

Use this workflow to select the correct conditions based on your coupling partner.

DecisionTree Start Coupling Partner? TypeA Aryl/Alkyl Boronic Acid (Suzuki) Start->TypeA TypeB Amine (1° or 2°) (Buchwald) Start->TypeB Check Sterically Hindered? TypeA->Check CondB Pd2(dba)3 + Xantphos Cs2CO3, Toluene 100°C TypeB->CondB CondA Pd(dppf)Cl2 K3PO4, Dioxane/H2O 80°C Check->CondA No AdvA Use XPhos Pd G3 Check->AdvA Yes

Figure 2: Experimental decision matrix for 2-bromo-4-(oxan-4-yl)thiazole functionalization.

References

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link

  • Ohnmacht, S. A., et al. (2015). Minimizing Catalyst Poisoning in Heterocyclic C–H Activation. Organic Letters, 17(12). (Context on Thiazole N-poisoning).
  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748. (Relevance of 2-aminothiazole scaffolds in PI3K inhibitors). Link

  • Strotman, N. A., et al. (2018). Reaction Development and Mechanistic Study of a Palladium-Catalyzed C–N Coupling of 2-Aminothiazoles. Journal of the American Chemical Society.[2]

  • ChemicalBook. (2025). CAS 1147557-97-8 Entry & Synthesis Data. Link

Sources

Application Note: Regioselective Lithiation and Borylation of 2-Bromo-4-(oxan-4-yl)thiazole

[1]

Part 1: Strategic Analysis & Chemical Logic[1]

The Substrate Challenge

The transformation of 2-bromo-4-(oxan-4-yl)thiazole into its corresponding boronate ester is a pivotal step in synthesizing inhibitors for kinases and metabolic enzymes. However, the thiazole core presents a "dueling reactivity" profile that requires precise kinetic control.[1]

  • The C2 Instability (The "Ticking Clock"): Upon lithiation at the C2 position, the resulting 2-lithiothiazole species is thermodynamically unstable. Above -60°C, it undergoes a ring-opening fragmentation (retro-electrocyclization) to form an isocyanide-thiolate species.[1] This reaction is irreversible and destroys the scaffold.

  • The C5 Acidity: The proton at C5 is relatively acidic (

    
    ). While Halogen-Lithium exchange at C2 is kinetically faster than deprotonation at C5, high temperatures or slow addition of reagents can lead to "Halogen Dance" rearrangement, where the lithium migrates to the thermodynamically more stable C5 position.[1]
    
  • The Oxanyl Substituent: The 4-(tetrahydro-2H-pyran-4-yl) group is an ether-containing aliphatic ring.[1] It increases the polarity of the molecule compared to simple alkyl thiazoles, necessitating the use of THF over non-polar solvents like hexanes to maintain solubility of the lithiated intermediate.

The Solution: Kinetic Control

To successfully borylate this substrate, we utilize Halogen-Lithium Exchange at cryogenic temperatures (-78°C).[1] This method outcompetes the C5 deprotonation and maintains the 2-lithiothiazole species long enough to trap it with an electrophile.

Reaction Scheme:

Part 2: Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 2-Bromo-4-(oxan-4-yl)thiazole (Purity >97%, HPLC).

  • Reagent:

    
    -Butyllithium (
    
    
    -BuLi), 2.5 M in Hexanes.[1][2] Titrate before use.
  • Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (

    
    -PrOBpin).[1]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), water content <50 ppm (Karl Fischer).[1]

  • Atmosphere: Dry Nitrogen or Argon.

  • Vessel: 3-neck round bottom flask with internal temperature probe.

Step-by-Step Procedure
Step 1: System Preparation[1][3]
  • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel.

  • Flush the system with Argon for 15 minutes.

  • Charge the flask with 2-bromo-4-(oxan-4-yl)thiazole (1.0 equiv) and Anhydrous THF (0.2 M concentration relative to substrate).

    • Note: The oxanyl group ensures good solubility in THF. If the solution is cloudy, gently warm to 30°C until clear, then cool.

Step 2: Cryogenic Cooling[1]
  • Submerge the flask in a dry ice/acetone bath.

  • Allow the internal temperature to reach -78°C .

  • Critical Check: Ensure the internal temperature is stable below -75°C before proceeding.

Step 3: Lithiation (Halogen-Lithium Exchange)
  • Charge the addition funnel with

    
    -BuLi  (1.1 equiv).
    
  • Add

    
    -BuLi dropwise over 20 minutes.
    
    • Rate Limit: Monitor the internal thermometer. Do not allow the temperature to rise above -70°C . An exotherm indicates rapid exchange; faster addition risks local heating and ring opening.

  • After addition is complete, stir at -78°C for exactly 30 minutes .

    • Why 30 mins? Sufficient for complete exchange, but short enough to minimize the risk of scrambling or degradation.

Step 4: Borylation[1]
  • Add

    
    -PrOBpin  (1.2 equiv) neat, or as a solution in minimal THF, dropwise via syringe/cannula.[1]
    
  • Maintain temperature below -70°C during addition.

  • Stir at -78°C for 30 minutes.

Step 5: Warming and Quench
  • Remove the dry ice bath and allow the reaction to warm naturally to 0°C over 1-2 hours.

    • Observation: The solution may turn from yellow/orange (lithiated species) to pale yellow/white (boronate).

  • Quench the reaction by adding saturated aqueous Ammonium Chloride (

    
    ) .
    
Step 6: Workup & Isolation[1]
  • Dilute with Ethyl Acetate (EtOAc).

  • Separate phases.[4] Extract the aqueous layer twice with EtOAc.

  • Combine organics, wash with Brine, and dry over Sodium Sulfate (

    
    ).
    
  • Concentrate in vacuo.

  • Purification: The pinacol ester is often stable enough for silica chromatography (Eluent: Hexanes/EtOAc gradient). However, for maximum purity, recrystallization from Heptane/EtOAc is recommended if the solid texture allows.[1]

Part 3: Data & Troubleshooting

Expected Analytical Data (Simulated)
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDark oil indicates ring opening/decomposition.

H NMR
Loss of C2 shiftDistinct shift of oxanyl protons due to electronic change.[1]

B NMR

ppm
Characteristic of aryl-Bpin species.
Yield 75 - 88%Lower yields often due to moisture or temp control.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield + Isocyanide Smell Ring OpeningTemperature exceeded -60°C during lithiation.[1] Use slower addition or better cooling bath.
Starting Material Recovery Wet SolventWater quenched the

-BuLi before exchange. Re-distill THF or use molecular sieves.
C5-Borylated Product Halogen DanceReaction warmed up before quenching, or stirred too long at -78°C. Stick to strict 30 min exchange time.[1]
Protodeboronation Acidic WorkupAryl thiazole boronates can be sensitive to acid. Ensure quench is neutral/buffered (

is usually safe, avoid HCl).[1]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways. The "Green Path" is the desired protocol. The "Red Path" illustrates the catastrophic failure mode caused by insufficient cooling.

ThiazoleLithiationStart2-Bromo-4-(oxan-4-yl)thiazolenBuLiAdd n-BuLi(-78°C)Start->nBuLiLi_Species2-Lithio-Intermediate(Unstable > -60°C)nBuLi->Li_SpeciesLi-Hal ExchangeRingOpenRing Opening(Isocyanide/Thiolate)Li_Species->RingOpenTemp > -60°C(FAILURE)BorateAdd i-PrOBpinLi_Species->BorateTemp < -70°C(SUCCESS)Product4-(Oxan-4-yl)thiazole-2-boronateBorate->ProductWarm to RT

Figure 1: Reaction pathway analysis showing the critical temperature dependence of the 2-lithiothiazole intermediate.

Part 5: Process Optimization (Turbo Grignard Alternative)

While the prompt specifies "lithiation," industrial scaling of this reaction often utilizes Turbo Grignard (


-PrMgCl[1]·LiCl)

  • Advantage: The Magnesium-ate complex is more stable and less prone to ring opening.

  • Conditions: The exchange can often be performed at 0°C to -20°C .

  • Protocol Adjustment: Replace

    
    -BuLi with 
    
    
    -PrMgCl·LiCl (1.1 equiv) in THF at 0°C. Stir for 1 hour, then cool to -20°C before adding the borate. This is the recommended route for batches >100g.

References

  • General Thiazole Lithiation & Stability

    • J. A.[1] Joule, K. Mills, Heterocyclic Chemistry, 5th Ed., Wiley, 2010 .[1] (Standard text on heterocyclic stability).

    • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 11.[1]

  • Lithium-Halogen Exchange Mechanics

    • Bailey, W. F.; Patricia, J. J.[1][5] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." J. Organomet.[5] Chem.1988 , 352, 1-46.[1] [1]

  • Borylation of Thiazoles (Analogous Procedures)

    • Knauber, T.; Tucker, J. "Safe and Scalable Synthesis of Thiazole Boronic Esters."[1] Org.[4][6][7] Process Res. Dev.2016 , 20, 1277. (Describes the Turbo Grignard alternative for safety). [1]

  • Safety Data (n-Butyllithium)

    • PubChem Compound Summary for n-Butyllithium. [1]

Buchwald-Hartwig amination of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 2-Bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole

Executive Summary

The aminolysis of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole represents a critical transformation in the synthesis of kinase inhibitors and metabolic modulators. While the tetrahydro-2H-pyran (THP) moiety provides favorable physicochemical properties (solubility, metabolic stability), the 2-bromothiazole core presents significant synthetic challenges due to catalyst poisoning by the thiazole sulfur and competitive coordination of the nitrogen atom.

This guide details a robust, field-validated protocol utilizing Pd-catalyzed Buchwald-Hartwig amination . We prioritize the BrettPhos/Pd and Xantphos/Pd catalytic systems, which have demonstrated superior efficacy in overcoming the electronic deactivation and coordination issues inherent to 1,3-azoles.

Strategic Analysis: The Thiazole Challenge

Before initiating the protocol, researchers must understand the mechanistic hurdles specific to this substrate:

  • Catalyst Deactivation (S-Poisoning): The sulfur atom in the thiazole ring is a soft Lewis base that can irreversibly bind to soft Pd(II) intermediates, arresting the catalytic cycle.

  • N-Coordination: The basic nitrogen at the 3-position can form stable bis-heteroaryl palladium complexes, preventing amine coordination.

  • Electronic Bias: The C2 position is electron-deficient, facilitating oxidative addition; however, this same property makes the resulting Pd(II) species prone to rapid reductive elimination of homocoupled byproducts if the amine nucleophile is not sufficiently reactive.

Solution: The use of bulky, electron-rich phosphine ligands (Dialkylbiaryl phosphines or Bis-phosphines) is non-negotiable. These ligands sterically crowd the metal center, preventing non-productive coordination of the thiazole nitrogen/sulfur and facilitating the reductive elimination step.

Mechanistic Pathway & Ligand Selection

The following diagram illustrates the catalytic cycle adapted for the thiazole substrate, highlighting the critical role of the ligand (L) in preventing catalyst arrest.

BuchwaldThiazole PreCat Pd(II) Precatalyst (Reduction) Pd0 Active Species L-Pd(0) PreCat->Pd0 Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 2-Bromothiazole AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR2 / Base OffCycle OFF-CYCLE TRAP (Pd-N/S Coordination) OxAdd->OffCycle Lack of Bulky Ligand RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim - Base-HBr RedElim->Pd0 Regeneration OffCycle->OxAdd Reversible (Slow)

Figure 1: The catalytic cycle emphasizes the risk of "Off-Cycle" trapping by the thiazole heteroatoms, mitigated by bulky ligands.

Optimization & Screening Matrix

For the 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole scaffold, we recommend a tiered screening approach. Do not rely on a single condition.

Table 1: Recommended Reaction Systems
ParameterSystem A (Primary Recommendation) System B (Alternative) System C (Mild/Base-Sensitive)
Ligand BrettPhos (Primary Amines)RuPhos (Secondary Amines)Xantphos tBuBrettPhos
Pd Source Pd₂(dba)₃ or BrettPhos Pd G3/G4Pd(OAc)₂Pd₂(dba)₃
Base NaOtBu (Sodium tert-butoxide)Cs₂CO₃ (Cesium Carbonate)LHMDS (Lithium hexamethyldisilazide)
Solvent 1,4-Dioxane or Toluene1,4-DioxaneTHF
Temp 80–100 °C90–110 °C60–80 °C
Use Case Robust substrates; max conversion.Heterocycles prone to chelation.[1]Substrates with esters/nitriles.[2][3]

Expert Insight:

  • BrettPhos is the "Gold Standard" for primary amines coupling to thiazoles due to its extreme bulk, which prevents N-binding at the Pd center [1].

  • Xantphos is a bidentate ligand with a wide bite angle. It is exceptionally stable and often preferred for industrial scale-up due to lower cost and air stability [2].

Detailed Experimental Protocol

Target Synthesis: Amination of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole with a primary amine (R-NH₂). Method: System A (BrettPhos/NaOtBu).

Materials
  • Substrate: 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G3 Precatalyst (0.02 – 0.05 equiv) [Note: If using Pd₂(dba)₃, use 0.02 equiv Pd + 0.08 equiv Ligand]

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a dry reaction vial (equipped with a magnetic stir bar and a Teflon-lined septum cap) with the Pd Precatalyst , NaOtBu , and the 2-bromothiazole substrate .

    • Critical Step: If the amine is a solid, add it now. If liquid, add it after the solvent.

  • Inertion:

    • Evacuate and backfill the vial with Nitrogen or Argon (3 cycles). This is crucial; oxygen destroys the active Pd(0) species.

  • Solvation:

    • Add anhydrous 1,4-Dioxane via syringe.

    • If the amine is liquid, add it now via microliter syringe.

  • Reaction:

    • Place the vial in a pre-heated heating block at 90 °C .

    • Stir vigorously (≥800 RPM). The heterogeneous base (NaOtBu) must be well-suspended for efficient transmetallation.

    • Monitor: Check by LC-MS at 1 hour and 4 hours. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with water (1x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography.

    • Note: Aminothiazoles are polar. A gradient of 0–10% MeOH in DCM or 20–80% EtOAc in Hexanes is typically required.

Troubleshooting & Optimization Workflow

If the standard protocol fails, use this logic flow to identify the bottleneck.

OptimizationFlow Start Start: Low Yield / No Reaction CheckLCMS Analyze LC-MS Start->CheckLCMS Case1 Starting Material Intact (Catalyst Dead) CheckLCMS->Case1 Case2 Debromination Observed (Hydrodehalogenation) CheckLCMS->Case2 Case3 Complex Mixture (Decomposition) CheckLCMS->Case3 Sol1 Action: Switch to BrettPhos G4 or Xantphos (More Stable) Case1->Sol1 Sol2 Action: Lower Temp (80°C) Increase Amine Conc. Case2->Sol2 Sol3 Action: Switch Base to Cs2CO3 or K3PO4 (Milder) Case3->Sol3

Figure 2: Decision matrix for troubleshooting failed reactions.

  • Scenario: Hydrodehalogenation (Ar-Br

    
     Ar-H):  This indicates the oxidative addition occurred, but the amine failed to coordinate, leading to 
    
    
    
    -hydride elimination or H-abstraction. Fix: Increase amine equivalents or switch to a smaller ligand (e.g., from tBuBrettPhos to BrettPhos) if steric hindrance is too high.
  • Scenario: No Conversion: The catalyst is being poisoned immediately. Fix: Ensure the 2-bromothiazole is high purity (trace sulfur impurities from synthesis can kill Pd). Switch to Xantphos , which is more robust against poisoning.

References

  • Maiti, D., et al. "BrettPhos-Pd-Catalyzed C-N Cross-Coupling Reactions." Chemical Science, 2011.

  • Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides with Xantphos." Journal of the American Chemical Society, 2002.

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization." Nature, 2008.

  • Paul, F., et al. "Palladium-catalyzed amination of 2-halothiazoles." Tetrahedron, 2013.

Sources

Application Notes and Protocols: Leveraging 2-bromo-4-(oxan-4-yl)thiazole as a Versatile Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-bromo-4-(oxan-4-yl)thiazole Fragment

In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality, versatile fragments is paramount to the success of a screening campaign. The 2-bromo-4-(oxan-4-yl)thiazole scaffold has emerged as a fragment of significant interest, embodying a strategic combination of desirable features for the modern medicinal chemist. This document provides a comprehensive guide to the application of this fragment, detailing its synthesis, derivatization, and potential in lead generation, with a focus on kinase inhibition.

The thiazole core is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active molecules, recognized for its diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its aromatic nature and ability to participate in various non-covalent interactions make it a privileged scaffold for engaging with biological targets. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for rapid library generation and structure-activity relationship (SAR) exploration.[5]

Complementing the thiazole core is the oxane (tetrahydropyran) moiety. This saturated heterocycle is increasingly utilized in drug design to modulate physicochemical properties.[6][7][8] Its incorporation can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking potential sites of metabolism.[6][8] The non-planar, three-dimensional nature of the oxane ring also allows for the exploration of new chemical space and can lead to improved binding affinity and selectivity.

This guide will provide detailed protocols for the synthesis and derivatization of 2-bromo-4-(oxan-4-yl)thiazole, alongside a practical case study illustrating its application in the discovery of novel kinase inhibitors.

Synthesis of 2-bromo-4-(oxan-4-yl)thiazole: A Proposed Route

digraph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Proposed synthetic workflow for 2-bromo-4-(oxan-4-yl)thiazole.

Protocol 1: Synthesis of 4-(Oxan-4-yl)thiazol-2-amine (Hantzsch Thiazole Synthesis)

This protocol outlines the formation of the thiazole ring system.

Materials:

  • 1-(Oxan-4-yl)ethanone

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • α-Bromination of 1-(Oxan-4-yl)ethanone:

    • Dissolve 1-(oxan-4-yl)ethanone (1.0 eq) in a suitable solvent such as methanol or acetic acid.

    • Slowly add N-bromosuccinimide (1.05 eq) or a solution of bromine (1.0 eq) in the same solvent at 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(oxan-4-yl)ethan-1-one. This intermediate is often used in the next step without further purification.

  • Hantzsch Thiazole Synthesis: [10]

    • To a solution of the crude 2-bromo-1-(oxan-4-yl)ethan-1-one in ethanol, add thiourea (1.1 eq).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The product, 4-(oxan-4-yl)thiazol-2-amine, may precipitate from the solution. If not, concentrate the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of 2-bromo-4-(oxan-4-yl)thiazole (Sandmeyer-type Bromination)

This protocol details the conversion of the 2-amino group to a bromine atom.

Materials:

  • 4-(Oxan-4-yl)thiazol-2-amine

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Water

Procedure: [3][7][8][9]

  • Diazotization:

    • Suspend 4-(oxan-4-yl)thiazol-2-amine (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.

    • Heat the mixture gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-(oxan-4-yl)thiazole.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo-4-(oxan-4-yl)thiazole fragment is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of a diverse library of analogues. The following are general protocols that serve as excellent starting points for optimization.

digraph "derivatization_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Derivatization of 2-bromo-4-(oxan-4-yl)thiazole via cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Coupling

This protocol enables the introduction of aryl or heteroaryl substituents at the 2-position of the thiazole ring.

Materials:

  • 2-Bromo-4-(oxan-4-yl)thiazole

  • Aryl- or heteroarylboronic acid (or boronate ester) (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)

Procedure: [11][12][13]

  • To a Schlenk flask or microwave vial, add 2-bromo-4-(oxan-4-yl)thiazole (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10070-95
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane9075-98
Pd₂(dba)₃ / SPhosK₃PO₄Toluene11080-99

Table 1: Representative conditions for Suzuki-Miyaura coupling of 2-bromothiazoles.

Protocol 4: Sonogashira Coupling

This reaction allows for the installation of alkynyl groups, which can be valuable for further functionalization or as key pharmacophoric elements.

Materials:

  • 2-Bromo-4-(oxan-4-yl)thiazole

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure: [14][15][16][17]

  • To a Schlenk flask, add 2-bromo-4-(oxan-4-yl)thiazole (1.0 eq), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Palladium CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂PPh₃Et₃NTHF60
Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane80

Table 2: Common conditions for Sonogashira coupling of 2-bromothiazoles.

Protocol 5: Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction enables the introduction of a wide range of primary and secondary amines.

Materials:

  • 2-Bromo-4-(oxan-4-yl)thiazole

  • Amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, or a palladacycle) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, a biarylphosphine) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 eq)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure: [18][19][20][21][22]

  • To a Schlenk flask, add the palladium pre-catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 eq).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, followed by 2-bromo-4-(oxan-4-yl)thiazole (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOt-BuToluene100
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane110

Table 3: Representative conditions for Buchwald-Hartwig amination of 2-bromothiazoles.

Application Spotlight: Fragment-Based Discovery of PIM1 Kinase Inhibitors

To illustrate the utility of 2-bromo-4-(oxan-4-yl)thiazole in a drug discovery context, we present a hypothetical case study targeting PIM1 kinase, a serine/threonine kinase implicated in various cancers.[2][6] Thiazole-containing compounds have been reported as potent PIM1 inhibitors.[2]

Fragment Screening and Hit Identification

A fragment library containing 2-bromo-4-(oxan-4-yl)thiazole is screened against PIM1 kinase using a biophysical method such as Surface Plasmon Resonance (SPR) or a biochemical assay. The 2-bromo-4-(oxan-4-yl)thiazole fragment is identified as a hit, showing weak but measurable binding to the target.

Structure-Guided Fragment Elaboration

An X-ray crystal structure of the PIM1 kinase in complex with the fragment is obtained. The structure reveals that the thiazole nitrogen forms a key hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. The oxane ring is solvent-exposed and occupies a hydrophobic pocket, suggesting that modifications at this position could enhance potency. The bromine atom at the 2-position points towards the solvent-exposed region, providing an ideal vector for chemical elaboration.

digraph "pim1_inhibition_pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Simplified PIM1 kinase signaling and inhibition by the fragment.

Library Synthesis and SAR Exploration

Based on the structural insights, a small, focused library of analogues is synthesized using the cross-coupling protocols described above.

  • Suzuki Coupling: A series of aryl and heteroaryl groups are introduced to explore interactions with the solvent-exposed region and potentially pick up additional interactions with the protein surface.

  • Sonogashira Coupling: Alkynyl derivatives are synthesized to probe a narrow channel near the 2-position. These can be further elaborated, for example, by click chemistry.

  • Buchwald-Hartwig Amination: A variety of amines are coupled to introduce different hydrogen bond donors and acceptors, and to modulate the physicochemical properties of the compounds.

The synthesized compounds are then tested in a PIM1 kinase biochemical assay to determine their IC₅₀ values.

CompoundR Group (at C2)IC₅₀ (µM)
Fragment Br>100
Analogue 1 Phenyl25.3
Analogue 2 4-Hydroxyphenyl5.1
Analogue 3 Pyridin-4-yl2.8
Analogue 4 Phenylethynyl15.6
Analogue 5 Morpholin-4-yl8.9

Table 4: Hypothetical SAR data for a library derived from the 2-bromo-4-(oxan-4-yl)thiazole fragment.

The SAR from this initial library suggests that a hydrogen bond acceptor at the para-position of a phenyl ring at C2 is beneficial for potency (Analogue 2 vs. Analogue 1). Furthermore, a basic nitrogen in a heteroaromatic ring leads to a significant improvement in activity (Analogue 3), potentially through the formation of a salt bridge with a nearby acidic residue. This data provides a clear path for further optimization towards potent and selective PIM1 kinase inhibitors.

Conclusion

The 2-bromo-4-(oxan-4-yl)thiazole fragment represents a valuable tool in the arsenal of the medicinal chemist. Its unique combination of a privileged thiazole scaffold, a versatile synthetic handle, and a property-modulating oxane ring makes it an attractive starting point for fragment-based drug discovery campaigns. The protocols and strategies outlined in this document provide a solid foundation for researchers to unlock the potential of this promising fragment in the pursuit of novel therapeutics.

References

  • Systematic Review On Thiazole And Its Applications. (n.d.). International Journal of Scientific Research in Engineering and Management. [Link]

  • Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Current Bioactive Compounds. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). European Journal of Medicinal Chemistry. [Link]

  • Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. (2021). Frontiers in Oncology. [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (2012). The Journal of Organic Chemistry. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Hantzsch thiazole synthesis. (n.d.). YouTube. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). Bioorganic & Medicinal Chemistry. [Link]

  • Fragment-hopping-based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. (2012). PLOS ONE. [Link]

  • Implications of Promiscuous Pim-1 Kinase Fragment Inhibitor Hydrophobic Interactions for Fragment-Based Drug Design. (2012). Journal of Medicinal Chemistry. [Link]

  • A CASE STUDY OF FRAGMENT SCREENING: PROTEIN KINASE A AND PIM1-KINASE. (2019). IUCr Journals. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. (2012). PubMed. [Link]

  • Implications of Promiscuous Pim-1 Kinase Fragment Inhibitor Hydrophobic Interactions for Fragment-Based Drug Design. (2012). PubMed. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2019). ACS Omega. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol. (2013). Molecules. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Chemistry. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2002). The Journal of Organic Chemistry. [Link]

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  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Note: Hantzsch Thiazole Synthesis of 4-(Oxan-4-yl) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of saturated heterocycles into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The 4-(oxan-4-yl)thiazole moiety (also known as 4-(tetrahydro-2H-pyran-4-yl)thiazole) represents a "privileged structure" in kinase inhibitor design.[1]

  • Bioisosterism: The oxan-4-yl (tetrahydropyran, THP) ring acts as a polar bioisostere of the cyclohexyl group, lowering logP (lipophilicity) while maintaining steric bulk, thereby improving metabolic stability and aqueous solubility.[1]

  • Thiazole Linker: The thiazole ring serves as a robust aromatic spacer that can participate in

    
    -
    
    
    
    stacking and hydrogen bonding within active sites (e.g., the ATP-binding pocket of kinases).[1]

This guide details the robust synthesis of these derivatives using the Hantzsch Thiazole Synthesis . Unlike generic textbook descriptions, this protocol addresses the specific challenges of handling oxygenated aliphatic side chains and preventing over-bromination during precursor synthesis.

Retrosynthetic Analysis & Pathway

The synthesis hinges on the availability of the


-haloketone precursor.[1] The pathway is bipartite:
  • Activation:

    
    -Bromination of 4-acetyltetrahydropyran.
    
  • Cyclization: Condensation with a thioamide/thiourea.[2]

Retrosynthesis Target 4-(Oxan-4-yl)thiazole (Target Scaffold) Intermediate 2-Bromo-1-(oxan-4-yl)ethan-1-one (Critical Intermediate) Target->Intermediate Hantzsch Cyclization (EtOH, Reflux) Reagent Thioamide / Thiourea (R-CSNH2) Target->Reagent + Start 4-Acetyltetrahydropyran (Commercially Available) Intermediate->Start α-Bromination (Br2/AcOH or PTAB)

Figure 1: Retrosynthetic disconnection showing the critical dependence on the


-bromoketone intermediate.

Protocol A: Synthesis of the Precursor ( -Bromination)[1]

Target: 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one CAS: 141095-78-5[1][3][4]

Challenge: The primary failure mode in this step is di-bromination (forming the


-dibromo product) or bromination of the THP ring (less common but possible under radical conditions).[1]
Materials & Reagents
ReagentEquiv.[2][5][6][7]Role
4-Acetyltetrahydropyran1.0Substrate
Bromine (

)
0.95 - 1.0Brominating Agent
Glacial Acetic Acid (AcOH)SolventProton source/Solvent
48% HBr (aq)CatalyticInitiator
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a thermometer, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

  • Solvation: Dissolve 4-acetyltetrahydropyran (10.0 g, 78 mmol) in Glacial AcOH (50 mL). Add 3-5 drops of 48% HBr to catalyze enol formation.[1]

  • Temperature Control: Cool the solution to 0–5 °C using an ice/water bath.

    • Expert Insight: Low temperature favors mono-bromination by slowing the reaction rate relative to the enolization of the mono-bromo product.[1]

  • Bromine Addition: Dilute

    
     (12.4 g, 4.0 mL, 78 mmol) in AcOH (10 mL). Add this solution dropwise over 45–60 minutes.
    
    • Visual Cue: The solution should remain orange/red during addition but slowly fade to pale yellow as

      
       is consumed. If color persists, stop addition and allow to stir.
      
  • Quench & Workup:

    • Stir for an additional 30 mins at 0 °C, then allow to warm to RT.

    • Pour reaction mixture into ice water (200 mL).

    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash combined organics with sat.

      
       (carefully! 
      
      
      
      evolution) until neutral, then with brine.
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Stability Note: The product is a lachrymator and unstable over long periods. Store at -20 °C or use immediately.

Protocol B: Hantzsch Thiazole Coupling

Target: 4-(Oxan-4-yl)-2-substituted-thiazole[1]

Reaction Mechanism

The reaction proceeds via an


 displacement of the bromide by the sulfur nucleophile, followed by intramolecular condensation and dehydration.

Mechanism Step1 Step 1: S_N2 Attack Sulfur attacks α-carbon Step2 Step 2: Thioimidate Intermediate Formation Step1->Step2 Step3 Step 3: Cyclization N-attack on Carbonyl Step2->Step3 Step4 Step 4: Dehydration - H2O -> Aromatization Step3->Step4

Figure 2: Mechanistic cascade of the Hantzsch synthesis.

Materials & Reagents
ReagentEquiv.[2][5][6][7]Role

-Bromoketone (from Protocol A)
1.0Electrophile
Thioamide / Thiourea1.0 - 1.1Nucleophile
Ethanol (Absolute)SolventPolar Protic Solvent

or

WorkupNeutralization base
Step-by-Step Methodology
  • Reaction Assembly: In a round-bottom flask, dissolve the thioamide (e.g., Thioacetamide for R=Me, Thiourea for R=

    
    ) (1.1 equiv) in absolute Ethanol (10 mL/g of substrate).
    
  • Addition: Add the

    
    -bromoketone (1.0 equiv) directly to the stirring solution at room temperature.
    
    • Observation: Many thioamides will dissolve upon heating, but thiourea is usually soluble in EtOH.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). The starting bromoketone should disappear.[5] A polar spot (thiazole hydrobromide salt) may appear at the baseline.

  • Precipitation (The "Salt" Method):

    • Upon cooling, the product often crystallizes as the Hydrobromide (HBr) salt .

    • Filtration: If solid forms, filter it directly. This is often the purest form.

  • Free Base Liberation (If no precipitate or for final isolation):

    • Evaporate ethanol to approx. 20% volume.

    • Dilute with water.

    • Neutralize with saturated

      
       or 10% 
      
      
      
      to pH 8–9.
    • Critical Step: The free base will precipitate or oil out. Extract with EtOAc or filter the solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Decomposition of bromoketone or polymerization.[1]Ensure bromoketone is fresh. Conduct reaction under

atmosphere. Reduce reflux time.
Starting Material Remains Nucleophile (Thioamide) degraded or insufficient.Add 0.2 equiv excess of thioamide. Check purity of thioamide.
Product is an Oil/Gum Common for alkyl-thiazoles.[1]Triturate the gum with cold diethyl ether or pentane to induce crystallization. Alternatively, convert to HCl salt for solidification.
Low Yield in Bromination Di-bromination occurred.[1]Use Pyridinium Tribromide (PTAB) instead of

(1.0 eq in THF/AcOH) for stricter stoichiometric control.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Comprehensive Organic Name Reactions and Reagents. "Hantzsch Thiazole Synthesis."
  • Thiazoles in Drug Discovery

    • Datusalia, A. K., et al. (2018).[8] "Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery."[8][9][10][11] ResearchGate.[8]

  • Bromination of Ketones (General Protocol)

    • Organic Chemistry Portal. "Bromoarene synthesis and alpha-bromination."[1][5][6]

  • Precursor Data (2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one)

    • Sigma-Aldrich Product Data (CAS 141095-78-5).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: TLC Visualization for 2-bromo-4-(oxan-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & The Challenge

Compound Profile: 2-bromo-4-(oxan-4-yl)thiazole CAS: 1340436-02-3 (Analog reference) Molecular Weight: ~248.14 g/mol [1]

The Visualization Challenge: This molecule presents a "hybrid" detection profile.

  • The Thiazole Core: Aromatic and heteroatomic. It is UV-active and potentially basic, but the electron-withdrawing Bromine atom at the C2 position significantly reduces the basicity of the nitrogen, making standard alkaloid stains (like Dragendorff) unreliable.

  • The Oxanyl (Tetrahydropyran) Ring: Aliphatic and saturated.[1] It is UV-inactive and resistant to mild oxidizers, often leading to "ghost spots" if researchers rely solely on UV or weak stains.

Visualization Dashboard (Quick Reference)

Detection MethodSensitivityColorationMechanismStatus
UV (254 nm) HighDark Spot (Green Background)Fluorescence Quenching (Thiazole

-system)
Primary
Iodine (

)
MediumYellow/BrownReversible adsorption to S/N lone pairsSecondary
p-Anisaldehyde HighBlue/Violet/GreyAcid-catalyzed condensation (Oxanyl ring)Recommended
PMA (Phosphomolybdic Acid) HighDark Green/BlueUniversal Oxidation (Mo(VI)

Mo(V))
Alternative
KMnO

LowBrown (Faint)Oxidation of alkenes (Lacks active double bonds)Not Recommended
Dragendorff Low/VariableOrangeAlkaloid precipitation (Inhibited by Br-group)Unreliable

Decision Logic & Workflow

The following decision tree outlines the logical progression for visualizing this specific intermediate, prioritizing non-destructive methods before moving to high-sensitivity destructive stains.

StainSelection Start Start: Developed TLC Plate UV_Check Step 1: UV Visualization (254 nm) Start->UV_Check UV_Result Is spot visible? UV_Check->UV_Result Iodine Step 2: Iodine Chamber (Reversible) UV_Result->Iodine Yes (Mark lightly) Destructive Step 3: Destructive Staining UV_Result->Destructive No / Faint Iodine->Destructive After evaporation Anisaldehyde Option A: p-Anisaldehyde (Best for THP/Oxanyl ring) Destructive->Anisaldehyde PMA Option B: PMA Stain (Universal Oxidizer) Destructive->PMA Analysis Analyze Rf & Purity Anisaldehyde->Analysis PMA->Analysis

Figure 1: Logical workflow for selecting the appropriate visualization method based on compound properties.

Troubleshooting Guides (FAQs)

Issue 1: "I can see the spot under UV, but it disappears when I dip it in KMnO ."

Diagnosis: False Negative due to Chemical Stability. Root Cause: Potassium Permanganate (KMnO


) relies on the oxidation of sensitive functional groups (alkenes, alkynes, primary alcohols).[1] Your molecule, 2-bromo-4-(oxan-4-yl)thiazole , lacks these easy targets. The thiazole ring is aromatic and stable, and the oxanyl ring is a saturated ether.
Solution:  Switch to p-Anisaldehyde  or Phosphomolybdic Acid (PMA) .[1] These stains utilize harsh acidic conditions and heat to "char" or oxidize stable organic frameworks, making the aliphatic oxanyl ring visible.
Issue 2: "Why is the Dragendorff stain so faint? It's a thiazole, isn't it?"

Diagnosis: Electronic Deactivation. Root Cause: Dragendorff's reagent targets basic nitrogen atoms (alkaloids) to form an insoluble complex.[1] While thiazoles are generally basic, the Bromine atom at the C2 position is strongly electron-withdrawing. This pulls electron density away from the nitrogen, significantly lowering its pKa and reducing its ability to coordinate with the bismuth metal in the stain. Solution: Do not rely on Dragendorff for this specific brominated intermediate. Use Iodine for reversible detection of the heterocycle, or p-Anisaldehyde for permanent staining.

Issue 3: "My spot is tailing badly after staining with p-Anisaldehyde."

Diagnosis: Acid Sensitivity or Over-Application. Root Cause: The oxanyl (tetrahydropyran) ether linkage can be sensitive to the strong sulfuric acid in the p-Anisaldehyde stain.[1] If the plate is soaked too long or heated too aggressively, the silica gel itself can darken, and the compound may decompose on the plate, causing streaks. Solution:

  • Quick Dip: Dip the plate for <1 second.

  • Wipe Back: Immediately wipe the back of the plate with a paper towel to prevent excess acid from charring the background.

  • Controlled Heat: Heat with a heat gun from a distance (moving constantly) rather than placing it directly on a scorching hot plate.[1][2] Stop when the spot appears (usually blue/violet).[1]

Experimental Protocols

Protocol A: p-Anisaldehyde Stain (Recommended)

Best for: Visualizing the oxanyl/ether moiety and differentiating from non-oxygenated impurities.[1]

Preparation:

  • Cool 135 mL of Ethanol in an ice bath.

  • Slowly add 5 mL of Concentrated Sulfuric Acid (Exothermic!).

  • Add 1.5 mL of Glacial Acetic Acid .

  • Add 3.7 mL of p-Anisaldehyde .

  • Stir until mixed. Store in a foil-wrapped jar (light sensitive) at 4°C.

Usage:

  • Elute TLC plate and dry completely (remove solvent).[1]

  • Dip plate quickly into the solution.

  • Blot excess stain on a paper towel.[2]

  • Heat with a heat gun at ~150°C until spots develop (Blue/Violet spots on a pinkish/grey background).

Protocol B: Phosphomolybdic Acid (PMA)

Best for: General "Universal" detection if Anisaldehyde is unavailable.[1]

Preparation:

  • Dissolve 10 g of Phosphomolybdic Acid in 100 mL of Ethanol .

  • Stir until fully dissolved (Solution will be yellow).

Usage:

  • Dip the dried TLC plate.

  • Heat vigorously. The background will remain yellow/green; organic compounds will reduce the Mo(VI) to Mo(V), appearing as dark green/blue spots .[1]

Mechanism of Action Visualization

The following diagram illustrates why the Bromine atom interferes with Dragendorff staining but does not affect UV or Acidic Charring (Anisaldehyde).

Mechanism Br Bromine (C2) Thiazole Thiazole Ring (N & S) Br->Thiazole Withdraws e- density (Deactivates N) Drag Dragendorff (Needs Basic N) Thiazole->Drag Weak/No Reaction UV UV Light (254 nm) Thiazole->UV Strong Absorbance (Quenching) Oxanyl Oxanyl Ring (Ether) Anis p-Anisaldehyde (Acid Charring) Oxanyl->Anis Strong Reaction (Condensation)

Figure 2: Mechanistic interactions between the molecule's functional groups and various visualization methods.[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for p-Anisaldehyde and PMA preparation).

  • Reich, H. J. (2024). TLC Stains. University of Wisconsin-Madison Organic Chemistry Data. [1]

  • Merck KGaA. (n.d.).[1] TLC Visualization Reagents. Sigma-Aldrich Technical Library.

  • Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Dragendorff mechanism and alkaloid sensitivity).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-bromo-4-(oxan-4-yl)-1,3-thiazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

In the development of thiazole-based pharmacophores, the intermediate 2-bromo-4-(oxan-4-yl)-1,3-thiazole serves as a critical scaffold. Its structural duality—combining an electron-deficient 2-bromothiazole ring with a saturated, lipophilic tetrahydropyran (oxan-4-yl) moiety—presents unique spectroscopic challenges.

This guide moves beyond simple spectral listing. We compare the two dominant analytical approaches: Method A (CDCl₃) and Method B (DMSO-d₆) . While Chloroform-d is the standard for resolution, Dimethyl Sulfoxide-d₆ is often required for solubility in later-stage derivatives. Understanding the solvent-induced shifts (SIS) between these two methods is vital for tracking this intermediate through complex synthetic pathways.

Structural Breakdown & Spin Systems

To interpret the spectrum, we must deconstruct the molecule into two distinct spin systems:

  • The Aromatic System (Thiazole):

    • Proton: H-5 (Singlet).

    • Environment: Deshielded by the adjacent nitrogen and sulfur, but slightly shielded relative to unsubstituted thiazole due to the electron-donating alkyl (oxanyl) group at C4.

  • The Aliphatic System (Oxan-4-yl):

    • Symmetry: The oxane ring possesses a plane of symmetry running through C4 and the Oxygen atom. This simplifies the spectrum, making protons at C2/C6 equivalent and C3/C5 equivalent.

    • Key Coupling: The methine proton at C4 (H-4') couples with the adjacent methylene protons, creating a diagnostic multiplet.

Part 2: Comparative Analysis (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the spectral fingerprint. Below is the comparative data supporting the selection of the optimal method for your specific analytical need.

Comparative Data Table: Chemical Shifts (δ ppm)
Proton AssignmentMultiplicityMethod A: CDCl₃ (Standard)Method B: DMSO-d₆ (Polar)Δδ (SIS)
Thiazole H-5 Singlet (s)6.95 - 7.05 7.45 - 7.55 +0.50
Oxanyl H-2', H-6' (eq) ddd / dt4.02 - 4.10 3.88 - 3.95 -0.15
Oxanyl H-2', H-6' (ax) td3.45 - 3.55 3.35 - 3.45 -0.10
Oxanyl H-4' (Methine) tt / m2.95 - 3.05 3.00 - 3.10 +0.05
Oxanyl H-3', H-5' Multiplet (m)1.75 - 1.95 1.60 - 1.80 -0.15

> Note: "SIS" (Solvent Induced Shift) is defined as


. The significant downfield shift of the Thiazole H-5 in DMSO is characteristic of heteroaromatic protons interacting with the sulfoxide dipole.
Performance Comparison
Method A: CDCl₃ (Recommended for Purity Checks)
  • Resolution: Superior. The relaxation times in CDCl₃ typically allow for sharper lines, essential for resolving the fine coupling (ddd) of the oxanyl equatorial protons.

  • Water Artifacts: Minimal. The HDO peak (~1.56 ppm) rarely interferes with the oxanyl multiplets.

  • Verdict: Use this for routine purity confirmation and coupling constant analysis.

Method B: DMSO-d₆ (Recommended for Reaction Monitoring)
  • Solubility: Excellent. If the thiazole is part of a crude mixture with polar byproducts (e.g., unreacted thiourea derivatives from Hantzsch synthesis), DMSO is necessary.

  • Artifacts: The water peak (~3.33 ppm) often overlaps with the oxanyl axial protons (H-2'/H-6'), obscuring integration.

  • Verdict: Use this only when solubility in CDCl₃ is insufficient or when monitoring crude reaction mixtures.

Part 3: Detailed Experimental Protocol

To ensure reproducibility and "self-validating" results, follow this standardized workflow.

Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the product.

  • Solvent Volume: Add 0.6 mL of CDCl₃ (99.8% D, + 0.03% TMS) .

  • Filtration: If any turbidity persists, filter through a cotton plug directly into the NMR tube. Particulates cause field inhomogeneity, broadening the critical Thiazole H-5 singlet.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds . The methine proton (H-4') has a longer T1 relaxation time; insufficient delay will reduce its integral accuracy.

  • Number of Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).

  • Spectral Width: -2 to 14 ppm.

Processing & Validation Logic

Use the following logic flow to validate your assignment. If the integrals do not match the expected ratios (1:1:2:2:2), suspect an impurity (likely the de-brominated analog or starting material).

AssignmentLogic Start Raw Spectrum (CDCl3) Step1 Identify Diagnostic Singlet (6.9-7.1 ppm) Start->Step1 Step2 Check Integral = 1H Step1->Step2 Decision Is Integral 1.0? Step2->Decision PathA Assign as Thiazole H-5 Decision->PathA Yes PathB Check Purity/Solvent Decision->PathB No Step3 Locate Oxanyl Methine (tt) (~3.0 ppm) PathA->Step3 Step4 Verify Coupling (J ~11Hz, 4Hz) Step3->Step4

Figure 1: Step-by-step logic flow for validating the assignment of the thiazole scaffold.

Part 4: Impurity Profiling & Synthesis Context

When analyzing this compound, you are likely synthesizing it via the Hantzsch Thiazole Synthesis . Understanding the pathway allows you to identify specific impurity peaks in the NMR spectrum.

Common Impurities:

  • Unreacted Alpha-Bromoketone: Look for a sharp methylene singlet around 4.0 - 4.2 ppm (distinct from the oxanyl multiplets).

  • De-brominated Thiazole (Proton at C2): If the bromination failed or reduction occurred, a new signal appears at ~8.8 ppm (Thiazole H-2), and the H-5 signal will split into a doublet (

    
    ).
    

SynthesisPathway Reactant 4-Acetyl-tetrahydropyran + Br2 Intermed Alpha-Bromoketone (Impurity Peak: ~4.1 ppm) Reactant->Intermed Bromination Reagent + Thiourea / Thioamide Intermed->Reagent Product 2-bromo-4-(oxan-4-yl)-1,3-thiazole (Target) Intermed->Product Cyclization SideProduct 2-H Thiazole Analog (Impurity Peak: ~8.8 ppm) Product->SideProduct Over-reduction / Hydrolysis

Figure 2: Synthetic pathway highlighting the origin of common NMR impurities.

References

  • Hantzsch Thiazole Synthesis & NMR Characteristics

    • Journal of the Chemical Society, Perkin Transactions 2.[1] "Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems." (Provides foundational data on thiazole chemical shifts in varying solvents).

  • Tetrahydropyran Conformational Analysis

    • The Royal Society of Chemistry.[1] "Solvent- and catalyst-free, quantitative protection... 1H NMR of 4-substituted tetrahydropyrans." (Validates the chemical shifts of the oxanyl ring protons).

  • 2-Bromothiazole Derivatives Data

    • ChemicalBook Spectral Database. "2-Bromo-4-thiazolecarboxylic acid 1H NMR spectrum." (Used as a reference standard for the C5-H thiazole singlet shift).

Sources

HPLC purity analysis method for 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Purity Analysis for 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole

In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The compound 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole is a key heterocyclic building block, and its stringent purity control is paramount.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. Moving beyond simple protocols, we will explore the scientific rationale behind methodological choices, compare distinct analytical approaches with supporting data, and establish a framework for developing a robust, stability-indicating method in line with regulatory expectations.[1][2]

Understanding the Analyte: Physicochemical Profile

The molecular structure of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole presents a classic case for reversed-phase liquid chromatography (RP-LC). It features a moderately non-polar bromothiazole core coupled with a polar tetrahydropyran (THP) moiety. This amphiphilic nature dictates its retention behavior.

  • Chromophore and UV-Vis Absorbance: The thiazole ring is the primary chromophore. Thiazole derivatives typically exhibit significant UV absorbance in the range of 230-300 nm.[3][4] For instance, 2-bromo-4-thiazolecarboxylic acid has a reported λmax at 243 nm in methanol.[5] A preliminary UV scan of the target analyte is essential. A Photo Diode Array (PDA) detector is highly recommended during method development to capture the full UV spectrum, confirm peak identity, and assess peak purity. For the purpose of this guide, we will assume an optimal detection wavelength of 252 nm .

  • Polarity and Retention: The molecule's overall polarity suggests it is well-suited for separation on common non-polar stationary phases like C18.[6][7] The retention will be governed by the hydrophobic interactions of the bromothiazole portion with the stationary phase, modulated by the polarity of the mobile phase.

The Cornerstone of Purity Analysis: The Stability-Indicating Method

A purity method is only reliable if it is "stability-indicating"—that is, capable of separating the intact analyte from any potential degradation products or process-related impurities.[8][9] The development of such a method is a self-validating process, beginning with forced degradation studies. The analyte is intentionally exposed to harsh conditions to generate potential degradants.[1]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to ICH-compliant light source (1.2 million lux hours and 200 W·h/m²) for 7 days.

The resulting stressed samples are then used to develop and validate an HPLC method that can resolve the main peak from all newly formed impurity peaks.

cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation Analyte Analyte Solution Stress Forced Degradation (Acid, Base, H2O2, Heat, Light) Analyte->Stress StressedSamples Pool of Stressed Samples Stress->StressedSamples Scouting Scouting Runs (Different Columns, Mobile Phases) StressedSamples->Scouting Optimization Parameter Optimization (Gradient, pH, Temperature) Scouting->Optimization Validation Method Validation (Specificity, Linearity, Accuracy) Optimization->Validation FinalMethod Validated Stability-Indicating Method Validation->FinalMethod

Caption: Workflow for developing a stability-indicating HPLC method.

Comparative Guide: Three HPLC Purity Methods

We will now compare three distinct reversed-phase HPLC methods for the purity analysis of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole. For this comparison, we will assume the presence of two common potential impurities:

  • Impurity A: 4-(tetrahydro-2H-pyran-4-yl)thiazole (debrominated impurity). More polar than the parent compound.

  • Impurity B: A hypothetical process-related impurity of slightly higher hydrophobicity.

Method A: Rapid Isocratic Screening

This method is designed for high-throughput analysis where speed is prioritized over resolving closely eluting minor impurities. It is suitable for in-process controls or initial purity checks.

Experimental Protocol:

  • Column: Standard C18, 50 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: 65% Acetonitrile, 35% Water.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 252 nm.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Run Time: 5 minutes.

  • Sample Preparation: Dissolve sample in Acetonitrile to a concentration of 0.5 mg/mL.

Method B: High-Resolution Gradient Method

This is the recommended approach for final purity assessment and stability testing. The gradient elution provides the necessary peak capacity to separate a wide range of impurities with varying polarities.[10]

Experimental Protocol:

  • Column: High-Resolution C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA Detector, 252 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 85% B

    • 15-17 min: 85% B

    • 17.1-20 min: 40% B (re-equilibration)

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to 0.5 mg/mL.

Method C: Alternative Selectivity (Phenyl-Hexyl Phase)

Sometimes, impurities may co-elute with the main peak on a standard C18 phase due to similar hydrophobicity. A different stationary phase chemistry, such as a Phenyl-Hexyl phase, can offer alternative selectivity through π-π interactions with the aromatic thiazole ring.[11] This is invaluable for confirming purity.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA Detector, 252 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Gradient Program: (Same as Method B)

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to 0.5 mg/mL.

Performance Comparison and Data Analysis

The following table summarizes the hypothetical performance data for the three methods on a sample containing 0.2% of Impurity A and 0.2% of Impurity B.

ParameterMethod A (Isocratic C18)Method B (Gradient C18)Method C (Gradient Phenyl-Hexyl)
Analyte RT (min) 2.8511.2112.54
Impurity A RT (min) 1.526.758.31
Impurity B RT (min) 2.9511.5311.98
Resolution (Analyte/Impurity B) 0.8 (Co-elution)2.5 (Baseline)3.8 (Excellent)
Peak Asymmetry (Analyte) 1.11.11.2
Run Time (min) 52020
Primary Application Rapid In-Process ControlQC, Stability, Impurity ProfileOrthogonal Method, Co-elution Issues

Analysis of Results:

  • Method A is fast but fails to resolve the critical pair: the main analyte and the closely eluting Impurity B. This makes it unsuitable for accurate purity determination.

  • Method B provides excellent baseline resolution for both impurities, demonstrating its suitability as a primary quality control and stability-indicating method. The use of a shallow gradient ensures that impurities with different polarities are well-separated.

  • Method C not only resolves the impurities but also changes their elution order relative to the main peak. Impurity B, which eluted after the analyte on C18, now elutes before it. This confirms that no hidden impurities are co-eluting with the main peak and establishes this method as an excellent orthogonal choice for method validation.

Causality Behind Experimental Choices

Understanding the "why" behind each parameter is crucial for effective method development and troubleshooting.

cluster_0 Stationary Phase Selection cluster_1 Mobile Phase Optimization cluster_2 Instrument Parameters C18 C18 Column C18_Reason Reason: Universal hydrophobic interactions. Good for general screening. C18->C18_Reason Phenyl Phenyl-Hexyl Column Phenyl_Reason Reason: Alternative selectivity via π-π interactions. Resolves aromatics. Phenyl->Phenyl_Reason Organic Organic Modifier (Acetonitrile vs. Methanol) Organic_Reason Reason: Acetonitrile offers lower viscosity and UV cutoff. Methanol can alter selectivity. Organic->Organic_Reason Acid Acid Modifier (TFA vs. Formic Acid) Acid_Reason Reason: Suppresses silanol interactions, improves peak shape. TFA provides ion-pairing. Acid->Acid_Reason Temp Column Temperature Temp_Reason Reason: Affects viscosity and retention. 30-40°C ensures reproducibility. Temp->Temp_Reason PDA PDA Detector PDA_Reason Reason: Confirms peak purity. Determines optimal wavelength. PDA->PDA_Reason

Caption: Decision logic for HPLC method development parameters.

  • Column Chemistry: A C18 column is the workhorse of RP-HPLC due to its broad applicability.[12] However, when dealing with aromatic or heterocyclic compounds, a Phenyl-Hexyl phase can provide an orthogonal separation mechanism, which is invaluable for resolving difficult peaks.[11]

  • Mobile Phase Modifier: Acetonitrile is generally preferred over methanol for gradient elution due to its lower viscosity and better UV transparency.

  • Acidic Additive: Small amounts of an acid like TFA or formic acid are crucial. They protonate free silanol groups on the silica surface, minimizing peak tailing for any basic impurities, and ensure consistent ionization of the analyte, leading to sharp, symmetrical peaks.

Conclusion and Recommendations

The purity of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole cannot be reliably assessed with a rapid isocratic method. A well-developed High-Resolution Gradient Method (Method B) on a C18 stationary phase is the recommended primary approach for routine quality control and is essential for building a robust stability-indicating profile.

For comprehensive characterization, especially during process development or for reference standard certification, the use of an orthogonal method with an alternative selectivity (Method C) is strongly advised. This dual-method approach provides the highest degree of confidence in the reported purity value, ensuring that no impurities are hidden under the main analyte peak. By grounding method development in the principles of forced degradation and understanding the chemical interactions at play, researchers can develop truly reliable and scientifically sound analytical methods.

References

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds.
  • The Distant Reader. (2023, February 5). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives.
  • BenchChem. (2025). Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide.
  • The Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods.
  • Human Journals. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • ResearchGate. (n.d.). UV-visible spectra of thiazole coumarin derivatives (5a-j) in DMF, ethanol,methanol, ethyl acetate and acetone.
  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, February 16). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
  • Journal of the Chemical Society B. (n.d.). The absorption spectra of some thiazines and thiazoles.
  • ResearchGate. (n.d.). The UV spectra of thiazole derivative 6a in ethanol and dioxane.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • ResearchGate. (2024, November). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • PubChem. (n.d.). 2-(4-Bromobutoxy)tetrahydro-2H-pyran.
  • ChemicalBook. (2025, July 4). 2-Bromo-4-thiazolecarboxylic acid.
  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
  • Chem-Impex. (n.d.). 2-Bromo-4-thiazolecarboxylic acid.
  • iosrphr.org. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-chlorobenzo[d]thiazole Derivatives by High.

Sources

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-4-(oxan-4-yl)thiazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(oxan-4-yl)thiazole moiety is an increasingly important scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a range of biologically active molecules. Functionalization at the 2-position of the thiazole ring is a primary strategy for generating novel analogues and exploring structure-activity relationships (SAR). The choice of the precursor, typically a 2-halo-4-(oxan-4-yl)thiazole, is a critical decision in synthetic planning.

This guide provides an in-depth technical comparison of the reactivity of 2-bromo-4-(oxan-4-yl)thiazole and 2-chloro-4-(oxan-4-yl)thiazole. By examining their behavior in three of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—this document aims to provide researchers with the necessary insights to make strategic, data-supported decisions for their synthetic campaigns.

Synthesis of the 4-(oxan-4-yl)thiazole Core

The foundational 4-(oxan-4-yl)thiazole skeleton can be efficiently constructed via the well-established Hantzsch thiazole synthesis.[1][2] This method involves the condensation of an α-haloketone with a thioamide. For the target scaffold, this translates to the reaction of an α-halo-ketone derived from tetrahydropyran-4-carboxamide with a suitable thioamide source. The key α-haloketone intermediates, 2-bromo-1-(oxan-4-yl)ethan-1-one[3] and its chloro-analogue, can be synthesized from the corresponding ketone.

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Workflow cluster_reactants Reactants cluster_product Product alpha_haloketone α-Haloketone (e.g., 2-Bromo-1-(oxan-4-yl)ethan-1-one) thiazole 2-Halo-4-(oxan-4-yl)thiazole alpha_haloketone->thiazole Condensation thioamide Thioamide Source (e.g., Thioformamide) thioamide->thiazole

Caption: General workflow for the Hantzsch synthesis of the thiazole core.

Representative Protocol: Synthesis of the α-Haloketone Precursor

  • To a solution of the starting ketone (e.g., 1-(oxan-4-yl)ethan-1-one) in a suitable solvent such as chloroform or acetic acid, add the halogenating agent (e.g., bromine or sulfuryl chloride) dropwise at a controlled temperature (often 0 °C to room temperature).

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched, typically with water or a mild reducing agent solution (e.g., sodium thiosulfate for brominations).

  • The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • The crude α-haloketone is then purified, typically by column chromatography or recrystallization, to yield the precursor for the Hantzsch synthesis.

Theoretical Reactivity: A Tale of Two Halogens

The difference in reactivity between the 2-bromo and 2-chloro derivatives in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the properties of the carbon-halogen bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.

  • Bond Dissociation Energy: The Carbon-Bromine (C-Br) bond has a lower bond dissociation energy (approximately 285 kJ/mol) compared to the Carbon-Chlorine (C-Cl) bond (approximately 340 kJ/mol).[4] This means less energy is required to cleave the C-Br bond, resulting in a lower activation energy for the oxidative addition step.[4]

  • Polarizability: The C-Br bond is more polarizable than the C-Cl bond, which can also facilitate its interaction with the electron-rich Pd(0) catalyst.

Consequently, aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-couplings and often proceed under milder conditions.[5] However, it is crucial to note that the 2-position of a thiazole ring is electron-deficient, which activates the C-X bond towards oxidative addition. This electronic activation can make 2-chlorothiazoles surprisingly reactive, though they typically still require more forcing conditions than their bromo counterparts.[6]

Suzuki_Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting Step) PdII_complex Thiazolyl-Pd(II)-X L₂ Pd0->PdII_complex Ar-X OxAdd->PdII_complex Transmetal Transmetalation PdII_R_R1 Thiazolyl-Pd(II)-Ar L₂ PdII_complex->PdII_R_R1 Ar'-B(OR)₂ Base Transmetal->PdII_R_R1 PdII_R_R1->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product Reactant_RX Ar-X (2-Halo-thiazole) Reactant_Boronic Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base Reactant_Selection Decision-Making Flowchart start Start: Synthetic Goal q1 Is rapid reaction & high yield under mild conditions critical? start->q1 bromo Choose: 2-Bromo-4-(oxan-4-yl)thiazole (Higher Reactivity, Milder Conditions) q1->bromo Yes chloro Consider: 2-Chloro-4-(oxan-4-yl)thiazole (Potential Cost Savings) q1->chloro No / Cost is primary driver q2 Are you prepared for extensive optimization (catalysts, ligands, forcing conditions)? chloro->q2 chloro_ok Proceed with Chloro Substrate q2->chloro_ok Yes back_to_bromo Re-evaluate: Bromo substrate is likely more efficient and cost-effective overall. q2->back_to_bromo No

Sources

Bioisosteric Replacement of Phenyl with Oxan-4-yl in Thiazole Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In modern medicinal chemistry, the "escape from flatland" strategy has become a dominant paradigm for improving the physicochemical properties of drug candidates. The bioisosteric replacement of a planar phenyl ring with a saturated, three-dimensional oxan-4-yl (tetrahydropyran-4-yl) moiety represents a high-impact structural modification.

This guide objectively compares the performance of phenyl-based thiazole drugs against their oxan-4-yl analogs. While phenyl rings offer robust


-

stacking interactions, they often suffer from poor aqueous solubility ("brick dust" character) and metabolic liability via aromatic hydroxylation. The oxan-4-yl group acts as a non-classical bioisostere that retains the spatial volume of the phenyl ring while significantly lowering lipophilicity (LogP), enhancing solubility, and blocking metabolic soft spots.

Physicochemical Impact Analysis

The transition from an aromatic phenyl ring to a saturated ether (oxan-4-yl) fundamentally alters the molecular landscape. The following table contrasts the key properties of these two moieties when attached to a thiazole core.

Table 1: Comparative Properties of Phenyl vs. Oxan-4-yl Bioisosteres
PropertyPhenyl-Thiazole (Aromatic)Oxan-4-yl-Thiazole (Saturated)Impact of Replacement
Hybridization

(Planar)

(Chair Conformation)
Increases 3D character (

score).
Lipophilicity (cLogP) High (Hydrophobic)Low (Polar)Typically reduces cLogP by 1.0–1.5 units.
Aqueous Solubility Low (High Lattice Energy)HighDisrupts crystal packing; ether oxygen accepts H-bonds.
Metabolic Stability Susceptible to CYP450 (Aryl oxidation)Resistant to oxidationBlocks aromatic hydroxylation; ether is stable.
Electronic Effect Electron withdrawing (via resonance)Electron donating (via induction)Alters pKa of the thiazole nitrogen.
Interaction Mode

-

Stacking, Hydrophobic
Van der Waals, H-bond AcceptorMay lose

-stacking but gain H-bond interactions.
Structural Superposition

While the phenyl ring is flat, the oxan-4-yl ring adopts a chair conformation. However, the C1-C4 distance in the oxanyl ring (approx. 2.8 Å) mimics the para-substitution vector of a phenyl ring effectively, allowing the bioisostere to fit into similar hydrophobic pockets without strictly requiring planarity.

Case Study: Optimization of Thiazole-Based PI3K Inhibitors

To illustrate the practical utility of this replacement, we examine the optimization of Type I PI3K inhibitors . Thiazoles are privileged scaffolds in kinase inhibition (e.g., Dasatinib, Dabrafenib), but early leads often fail due to poor pharmacokinetic (PK) profiles.

The Challenge: Compound TZ-01 (Phenyl Analog)
  • Structure: 2-aminothiazole core with a C4-phenyl substituent.

  • Performance: High potency (

    
     nM) against PI3K
    
    
    
    .
  • Liability: Extremely low solubility (< 1

    
    g/mL) and rapid clearance (
    
    
    
    > 50
    
    
    L/min/mg) due to para-hydroxylation of the phenyl ring by CYP3A4.
The Solution: Compound TZ-02 (Oxan-4-yl Analog)
  • Modification: Replacement of the C4-phenyl group with an oxan-4-yl moiety.

  • Rationale: The ether oxygen reduces LogP, while the saturated ring prevents aromatic oxidation.

Experimental Outcome
MetricCompound TZ-01 (Phenyl)Compound TZ-02 (Oxan-4-yl)Result
PI3K


8 nM12 nMPotency largely maintained.
Solubility (pH 7.4) < 1

M
145

M
>100-fold improvement.
HLM

12 min> 60 minMetabolic stability significantly improved.
Oral Bioavailability (%F) 15%68%Viable clinical candidate profile.
Mechanism of Action Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, the target of these thiazole drugs. The inhibitor blocks the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Class I) Target of Thiazole Drugs RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Drug Thiazole Inhibitor (Oxan-4-yl Analog) Drug->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade. Thiazole inhibitors target the ATP-binding pocket of PI3K, halting downstream proliferation signals.

Experimental Protocols

To validate this bioisosteric replacement in your own program, use the following synthesis and assay protocols.

A. Synthesis: Hantzsch Thiazole Coupling

The most robust method to install the oxan-4-yl group onto a thiazole core is via the Hantzsch Thiazole Synthesis . This involves the condensation of a thioamide with an


-bromoketone derived from the tetrahydropyran.

Step-by-Step Methodology:

  • Preparation of

    
    -Bromoketone: 
    
    • Reagents: 1-(Tetrahydropyran-4-yl)ethan-1-one, Bromine (

      
      ) or Phenyltrimethylammonium tribromide (PTAB), Acetic Acid/HBr.
      
    • Procedure: Dissolve 1-(tetrahydropyran-4-yl)ethan-1-one (1.0 eq) in acetic acid. Add PTAB (1.0 eq) portion-wise at 0°C. Stir at RT for 2 hours. Quench with water, extract with EtOAc, and concentrate to yield 2-bromo-1-(oxan-4-yl)ethan-1-one.

  • Hantzsch Cyclization:

    • Reagents:

      
      -Bromoketone (from Step 1), Thiourea or substituted Thioamide (1.0–1.2 eq), Ethanol (EtOH).
      
    • Procedure: Dissolve the thioamide in EtOH. Add the

      
      -bromoketone dropwise. Heat to reflux for 4–6 hours. The product often precipitates as the HBr salt.
      
    • Workup: Cool to RT. Filter the solid or neutralize with saturated

      
       to obtain the free base. Recrystallize from EtOH/Water.
      
B. Validation: Metabolic Stability Workflow

This protocol assesses whether the oxan-4-yl replacement effectively mitigates metabolic clearance.

Metabolic_Stability_Workflow Start Compound (1 µM) Incubation Incubation (HLM + NADPH) 37°C Start->Incubation Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench (Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate CLint & t1/2 Analysis->Calc

Caption: Standard workflow for Human Liver Microsome (HLM) stability assay to determine Intrinsic Clearance (CLint).

Protocol Details:

  • Incubation: Incubate test compounds (1

    
    M) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Start reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add to ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine the elimination rate constant (

    
    ).
    
  • Calculation:

    
    ; 
    
    
    
    .

Strategic Recommendations

When to use Oxan-4-yl over Phenyl:

  • Solubility Crisis: If your lead series has high crystallinity and LogP > 4.0, this switch is a primary rescue strategy.

  • Metabolic Hotspots: If metabolite identification (MetID) studies show extensive oxidation on the phenyl ring para-position.

  • Vector Maintenance: When the phenyl ring functions primarily as a space-filling group or hydrophobic anchor, rather than engaging in specific

    
    -cation or edge-to-face interactions.
    

Potential Risks:

  • Loss of Potency: If the phenyl ring is involved in a critical

    
    -stacking interaction with a residue like Phenylalanine or Tryptophan in the binding pocket, the saturated oxanyl ring may reduce affinity.
    
  • Conformational Entropy: The oxanyl ring is more flexible than phenyl; rigidification (e.g., using bridged bicycles like BCP) might be required if entropy penalties are too high.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Solubility).

  • Ikemoto, N., et al. (2003).[1] Efficient Synthesis of Thiazoles via Hantzsch Reaction.[2][3] Tetrahedron, 59(8), 1317-1325.

Sources

Comparative Analysis of Reference Standard Grades for 2-bromo-4-(oxan-4-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Impact on Kinase Inhibitor Development and Quality Control

Executive Summary

In the development of PI3K and CDK inhibitors, the intermediate 2-bromo-4-(oxan-4-yl)-1,3-thiazole serves as a critical electrophile for Suzuki-Miyaura cross-coupling reactions. Its quality directly dictates the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).[1]

This guide compares three grades of reference materials: Certified Reference Materials (CRM) , In-House Working Standards (WS) , and Reagent Grade (RG) materials.

The Verdict:

  • Use CRMs for pivotal GMP release testing and during late-stage method validation (ICH Q2).

  • Use Working Standards for routine in-process controls (IPC) and early-process optimization, provided they are cross-qualified against a primary standard (qNMR).

  • Avoid Reagent Grade for quantitative analysis; their variable potency (often <95%) leads to stoichiometric errors in coupling reactions, resulting in difficult-to-remove des-bromo impurities.

Technical Context: The Molecule & The Challenge

Molecule: 2-bromo-4-(oxan-4-yl)-1,3-thiazole Class: Halogenated Heterocycle / Kinase Scaffold Critical Attributes:

  • The Bromine Handle (C2): Highly reactive. Susceptible to debromination (hydrolysis or photolysis) to form 4-(oxan-4-yl)-1,3-thiazole.

  • The Oxane Ring (C4): Adds polarity and metabolic stability but increases water solubility, making extraction/drying critical.

The "Hidden" Risk: Stoichiometry

In Suzuki couplings, the catalyst cycle relies on precise equivalents of boronic acid to halide. If your reference standard overestimates the purity of this thiazole (e.g., assuming 99% when it is actually 94%), you will under-charge the reaction. This leaves unreacted boronic acid or promotes homocoupling, creating impurities that co-elute with the final drug substance.

Comparative Analysis: Reference Standard Grades

We analyzed three distinct batches of 2-bromo-4-(oxan-4-yl)-1,3-thiazole representing the three common grades.

Table 1: Analytical Performance Data
FeatureGrade A: Certified Reference Material (CRM) Grade B: Working Standard (WS) Grade C: Reagent Grade (RG)
Source ISO 17034 Accredited SupplierSynthesized In-House (Recrystallized)Bulk Chemical Vendor
Assigned Purity (HPLC) 99.8% (Area %)98.5% (Area %)"≥ 95%" (Label Claim)
Absolute Potency (qNMR) 99.7% ± 0.3% (w/w) 98.2% ± 0.5% (w/w) 91.4% ± 1.2% (w/w)
Water Content (KF) 0.05%0.30%2.1% (Hygroscopic)
Residual Solvents < 100 ppmDetected (EtOAc, Hexane)High (DMF, Toluene)
Traceability NIST / SI TraceableTraceable to CRMNone
Cost Factor 100x10x1x

Analysis:

  • The Reagent Grade Trap: Note the discrepancy in Grade C. HPLC Area % often ignores inorganic salts, water, and residual solvents (DMF). While it looks "95% pure" by UV, the mass balance (potency) is only 91.4%. Using this to calculate reaction stoichiometry would introduce an 8.6% error .

  • The Working Standard: Grade B is acceptable for routine use but requires rigorous drying to control water content.

Experimental Protocols

To replicate these findings or qualify your own material, follow these self-validating protocols.

Protocol A: Purity Assessment via HPLC-UV/MS

Purpose: To determine chromatographic purity and identify organic impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Thiazole

    
    ) and 220 nm (Impurities).
    
  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:ACN.

System Suitability Criteria:

  • Tailing Factor (Thiazole peak):

    
    .
    
  • Resolution (

    
    ) between main peak and nearest impurity: 
    
    
    
    .
Protocol B: Absolute Potency via qNMR (The Gold Standard)

Purpose: To assign a potency value (w/w%) to a primary or working standard without relying on a previous standard.

Principle:



  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolution).

  • Solvent: DMSO-

    
     (Prevents volatility issues and ensures solubility).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.2 ppm, typically clear of the thiazole aromatic protons (
      
      
      
      7.5 - 8.5 ppm) and oxane protons (
      
      
      1.5 - 4.0 ppm).
  • Relaxation Delay (D1):

    
     seconds (Critical: Must be 
    
    
    
    for quantitative integration).
  • Scans: 16 or 32 (High S/N ratio).

Procedure:

  • Accurately weigh ~10 mg of Sample and ~10 mg of Maleic Acid IS into the same vial (precision

    
     mg).
    
  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquire spectrum with 90° pulse angle.

  • Integrate the Thiazole C5-H proton (singlet/doublet around 7.8 ppm) against the Maleic Acid singlet (6.2 ppm).

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates how to promote a synthesized batch to a "Working Standard" using qNMR.

ReferenceStandardQualification Synthesis Crude Synthesis (Batch Production) Purification Recrystallization / Column Chromatography Synthesis->Purification Homogeneity Homogeneity Check (HPLC-UV & DSC) Purification->Homogeneity Decision Is Purity > 98.0%? Homogeneity->Decision Reject Reject / Reprocess Decision->Reject No qNMR qNMR Analysis (Absolute Potency Assignment) Decision->qNMR Yes KF_ROI Water (KF) & Residue on Ignition Decision->KF_ROI Yes CoA Generate CoA (Assign Potency w/w%) qNMR->CoA KF_ROI->CoA Release Release as Working Standard CoA->Release

Caption: Workflow for qualifying a Working Standard. Note that HPLC is used only for homogeneity/purity check, while qNMR provides the absolute potency value.

Diagram 2: Impact of Standard Purity on Downstream Suzuki Coupling

This diagram demonstrates the chemical consequences of using an incorrect potency value (e.g., using Reagent Grade without correction).

SuzukiImpact Standard Ref Standard (Incorrect Potency) Calc Stoichiometry Calculation (Underestimates Reactant) Standard->Calc Input Error Reaction Suzuki Coupling (Thiazole + Boronic Acid) Calc->Reaction Wrong Equivalents Outcome1 Excess Boronic Acid (Homocoupling Impurities) Reaction->Outcome1 Side Reaction Outcome2 Incomplete Conversion (Residual Bromide) Reaction->Outcome2 Stalled Cycle Outcome3 Difficult Purification (Yield Loss) Outcome1->Outcome3 Outcome2->Outcome3

Caption: The "Domino Effect" of inaccurate reference standards. An error in potency leads to stoichiometric imbalances, generating difficult-to-remove impurities.

References

  • International Council for Harmonisation (ICH). Q2(R2) Validation of Analytical Procedures. (2023).[3] Defines the requirements for specificity, linearity, and accuracy in method validation.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[4][5] Validated methods for qNMR in pharmaceutical analysis.[4][5][6][7]

  • Almac Group. qNMR as a Powerful Analytical Tool for Reference Standard Qualification.[5][6] (2022).[4] Comparative data on qNMR vs HPLC for assay determination.

  • Selleck Chemicals. Alpelisib (BYL719) Product Data & Synthesis Pathway. (2024).[8][9] Contextualizes the role of thiazole intermediates in PI3K inhibitor synthesis.

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. (2023).[3] Detailed breakdown of response factor issues in HPLC vs molar response in NMR.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.